molecular formula C38H34NO8P B146952 Fmoc-Tyr(PO3Bzl2)-OH CAS No. 134150-51-9

Fmoc-Tyr(PO3Bzl2)-OH

Cat. No.: B146952
CAS No.: 134150-51-9
M. Wt: 663.6 g/mol
InChI Key: JSTYRDUOBZALLV-BHVANESWSA-N
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Description

Fmoc-Tyr(PO3Bzl2)-OH is a useful research compound. Its molecular formula is C38H34NO8P and its molecular weight is 663.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYRDUOBZALLV-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576669
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134150-51-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-Tyr(PO3Bzl2)-OH: Properties, Synthesis, and Application in Phosphoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, abbreviated as Fmoc-Tyr(PO3Bzl2)-OH, is a critical building block in modern peptide chemistry, particularly for the synthesis of phosphopeptides. The strategic placement of the Fmoc protecting group on the α-amino group and the benzyl groups on the phosphate moiety of the tyrosine side chain allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound, with a focus on its role in studying phosphotyrosine-dependent signaling pathways.

Chemical Properties and Structure

This compound is a white to yellow solid powder. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA or NMM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HATU and HOBt in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution.

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. A longer coupling time may be necessary depending on the sequence.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl groups on the phosphate) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Role in Signaling Pathways

Phosphorylation of tyrosine residues is a fundamental mechanism in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and metabolism. [1]Synthetic phosphopeptides are invaluable tools for studying the enzymes involved in these pathways, such as protein tyrosine kinases and phosphatases, and for investigating protein-protein interactions mediated by phosphotyrosine-binding domains like SH2 and PTB domains.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer. [2][3]Ligand binding to EGFR induces receptor dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins. [3][4]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pTyr-EGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Binds pInsulinR pTyr-InsulinR InsulinR->pInsulinR Autophosphorylation IRS IRS pInsulinR->IRS Phosphorylates pIRS pTyr-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates pAkt pAkt Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 Promotes Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

References

The Role of Fmoc-Tyr(PO3Bzl2)-OH in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling and drug discovery, the study of protein phosphorylation stands as a cornerstone of modern biological research. Tyrosine phosphorylation, a key post-translational modification, is a transient and tightly regulated process governed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The ability to synthesize peptides containing phosphotyrosine (pTyr) residues is paramount for elucidating the intricacies of these signaling pathways, developing novel therapeutic agents, and creating diagnostic tools. Fmoc-Tyr(PO3Bzl2)-OH, an N-α-Fmoc-protected L-tyrosine derivative with a dibenzyl-protected phosphate group, serves as a critical building block in solid-phase peptide synthesis (SPPS) for the precise incorporation of phosphotyrosine into synthetic peptides.

This technical guide provides an in-depth overview of the application of this compound in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and chemical processes.

Data Presentation: Comparative Analysis of Fmoc-Phosphotyrosine Derivatives

The choice of the phosphotyrosine building block in SPPS can significantly impact the purity and yield of the final phosphopeptide. While several derivatives are commercially available, their performance can vary. The following table summarizes the available comparative data.

DerivativeKey AdvantagesPotential DisadvantagesReported Purity/Side Products
This compound - Dibenzyl protection masks the phosphate's acidity, facilitating smoother coupling reactions.- The benzyl groups are removed by acidolysis (e.g., TFA), which can potentially lead to benzylation of sensitive residues (e.g., Trp, Cys).[1] - One of the benzyl groups can be partially labile during prolonged synthesis.[1]Generally provides good results, but can be outperformed by t-butyl protected derivatives in terms of final purity.
Fmoc-Tyr(PO3tBu2)-OH - The tert-butyl protecting groups are highly stable during SPPS and are cleanly removed during final cleavage.- May be more sterically hindered, potentially affecting coupling efficiency in some contexts.Considered the preferred derivative for affording phosphopeptides in high purity with the lowest amount of non-phosphorylated tyrosine peptide contamination.[2]
Fmoc-Tyr(PO3H2)-OH - Cost-effective as it requires no phosphate protecting groups.- The free phosphate group can interfere with coupling reactions and may lead to side reactions like pyrophosphate formation. - Can result in the formation of 1-4% of the corresponding non-phosphorylated tyrosine-containing peptide.[2]Generally gives less pure phosphopeptides compared to protected derivatives.[2]
Fmoc-Tyr(PO(OBzl)OH)-OH - A commonly used derivative.- The acidic hydroxyl group can complicate coupling reactions.[3]Can lead to incomplete coupling and requires careful optimization of coupling conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single cycle of deprotection, washing, and coupling for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, the coupling step can be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized phosphopeptide from the resin and the simultaneous removal of the benzyl protecting groups from the phosphate moiety.

1. Resin Preparation:

  • After the final Fmoc deprotection and subsequent washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • To minimize potential benzylation of sensitive residues, 1-2% ethanedithiol (EDT) can be added to the cocktail.[1]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • The crude phosphopeptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Signaling Pathway: Grb2-SH2 Domain Interaction

Synthetic phosphopeptides are instrumental in studying protein-protein interactions within signaling cascades. A prominent example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The SH2 domain of Grb2 specifically recognizes a pTyr-X-Asn (pYXN) motif. The following diagram illustrates this key signaling event.

Grb2_SH2_Domain_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR p1 EGFR:e->p1 pTyr Grb2 N-SH3 SH2 C-SH3 SOS SOS Grb2:SH3_N->SOS 4. SOS Recruitment Ras Ras SOS->Ras 5. Ras Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream 6. Signal Propagation EGF EGF EGF->EGFR 1. Ligand Binding p1->Grb2:SH2 3. Grb2 SH2 domain binding to pTyr

Caption: The role of phosphotyrosine in the Grb2-mediated signaling pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of phosphopeptides using this compound follows a cyclical process of deprotection, coupling, and washing on a solid support. The workflow diagram below outlines these key steps.

SPPS_Workflow start Start: Resin Support swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No (Final Amino Acid) cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Final Phosphopeptide purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Orthogonal Protection Strategy

The success of Fmoc-based SPPS relies on an orthogonal protection strategy, where the N-terminal protecting group (Fmoc) and the side-chain protecting groups (e.g., benzyl on the phosphate) are removed under different chemical conditions. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side chains.

Orthogonal_Protection Peptide Fmoc-NH-Peptide(SideChain-PG)-Resin Deprotection Deprotection Conditions Peptide->Deprotection Base Base (e.g., Piperidine) Deprotection->Base During Synthesis Acid Strong Acid (e.g., TFA) Deprotection->Acid Final Cleavage N_Terminus Free N-Terminus (for coupling) Base->N_Terminus Final_Peptide Fully Deprotected Peptide Acid->Final_Peptide

Caption: Orthogonal protection scheme in Fmoc-based phosphopeptide synthesis.

References

A Technical Guide to Fmoc-Tyr(PO3Bzl2)-OH: Synthesis, Applications, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, commonly referred to as Fmoc-Tyr(PO3Bzl2)-OH, is a critical building block in modern peptide chemistry. Its paramount application lies in the solid-phase peptide synthesis (SPPS) of phosphopeptides, which are indispensable tools for studying cellular signaling, kinase activity, and developing novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its application in the context of key signaling pathways.

Core Data Presentation

The following table summarizes the key quantitative data for this compound (CAS Number: 134150-51-9).

PropertyValueReference
Chemical Identifiers
CAS Number134150-51-9[1]
Molecular FormulaC38H34NO8P[1]
Molecular Weight663.65 g/mol [1]
InChI KeyJSTYRDUOBZALLV-BHVANESWSA-N[2]
Physical Properties
Physical FormWhite to yellow solid[2]
PurityTypically ≥95%[2]
SolubilityGenerally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3]
StorageStore at -20°C upon receipt. Aliquoting is necessary for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months.

Experimental Protocols

The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing. The benzyl protecting groups on the phosphate are stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a phosphopeptide using this compound involves the following key stages:

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HBTU, HATU, or HCTU; 2.9 equivalents)[4]

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6 equivalents)[4]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes and drain.

    • Repeat the deprotection with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).[4]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Cleavage and Deprotection of the Phosphopeptide

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl groups from the phosphate moiety.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The benzyl protecting groups are typically removed within this timeframe.[6]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification of the Phosphopeptide

The crude phosphopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Inject the solution onto a C18 column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by mass spectrometry to identify those containing the desired phosphopeptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

For complex samples, enrichment of phosphopeptides prior to RP-HPLC may be necessary using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[7][8]

Signaling Pathway Visualizations

Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating a vast array of cellular processes. The synthesis of phosphopeptides using this compound is crucial for studying these pathways. Below are representations of two key signaling pathways where tyrosine phosphorylation plays a pivotal role.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is critical for regulating cell growth, proliferation, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins.[9][10]

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation (pY) Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Simplified EGFR signaling pathway leading to cell proliferation.

Insulin Receptor Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose homeostasis. Insulin binding to its receptor leads to the autophosphorylation of tyrosine residues, which then recruit and phosphorylate insulin receptor substrate (IRS) proteins. This initiates downstream cascades that mediate the metabolic effects of insulin.[11][12]

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds InsulinReceptor->InsulinReceptor Autophosphorylation (pY) IRS IRS InsulinReceptor->IRS Phosphorylates (pY) PI3K PI3K IRS->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation GlycogenSynthesis Glycogen Synthesis Akt->GlycogenSynthesis GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Key pathways in insulin receptor signaling.

Conclusion

This compound is a vital reagent for the synthesis of phosphotyrosine-containing peptides. Its chemical properties allow for seamless integration into standard Fmoc-SPPS workflows, enabling the creation of complex phosphopeptides with high fidelity. These synthetic peptides are invaluable for dissecting the intricate signaling pathways that govern cellular function and for the development of targeted therapeutics that modulate these pathways. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals working in these cutting-edge fields.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Tyr(PO₃Bzl₂)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, commonly known as Fmoc-Tyr(PO₃Bzl₂)-OH. This crucial building block is instrumental in solid-phase peptide synthesis (SPPS) for the incorporation of phosphotyrosine residues, enabling the study of protein phosphorylation and the development of novel therapeutics. This document outlines a high-yielding one-pot synthesis protocol, detailed purification methods, and comprehensive characterization data.

Introduction

Tyrosine phosphorylation is a key post-translational modification that governs a multitude of cellular signaling pathways, including cell growth, differentiation, and metabolism.[1][2] The study of these pathways and the development of targeted therapies often necessitate the synthesis of peptides containing phosphotyrosine. Fmoc-Tyr(PO₃Bzl₂)-OH is a critical reagent for this purpose, offering a protected form of phosphotyrosine that is compatible with standard Fmoc-based solid-phase peptide synthesis protocols. The benzyl protecting groups on the phosphate moiety are readily removable under acidic conditions, typically during the final cleavage of the peptide from the resin.[3]

Synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH

A highly efficient, one-pot synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH has been developed, proceeding via a phosphite-triester intermediate which is subsequently oxidized. This method offers a significant advantage over multi-step procedures by reducing reaction time and improving overall yield.

Synthesis Workflow

Fmoc_Tyr_OH Fmoc-Tyr-OH Phosphitylation Phosphitylation (Dibenzyl N,N-diethylphosphoramidite, 1H-Tetrazole, THF) Fmoc_Tyr_OH->Phosphitylation Phosphite_Triester Intermediate Phosphite Triester Phosphitylation->Phosphite_Triester Oxidation Oxidation (tert-Butyl hydroperoxide) Phosphite_Triester->Oxidation Workup Aqueous Work-up Oxidation->Workup Purification Purification Workup->Purification Final_Product Fmoc-Tyr(PO₃Bzl₂)-OH Purification->Final_Product

Caption: One-pot synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH.

Experimental Protocol

Materials:

  • Fmoc-Tyr-OH

  • Dibenzyl N,N-diethylphosphoramidite

  • 1H-Tetrazole

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl hydroperoxide (tBuOOH), 70% in water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., toluene, ethyl acetate/hexane)

Procedure:

  • Phosphitylation: To a solution of Fmoc-Tyr-OH (1.0 eq) and 1H-tetrazole (2.5 eq) in anhydrous THF, add dibenzyl N,N-diethylphosphoramidite (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add tert-butyl hydroperoxide (1.5 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of Fmoc-Tyr(PO₃Bzl₂)-OH

The crude product can be purified by recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Purification Workflow

Crude_Product Crude Fmoc-Tyr(PO₃Bzl₂)-OH Recrystallization Recrystallization (e.g., Toluene or Ethyl Acetate/Hexane) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., Methanol/Dichloromethane gradient) Crude_Product->Column_Chromatography Pure_Product Pure Fmoc-Tyr(PO₃Bzl₂)-OH Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification strategies for Fmoc-Tyr(PO₃Bzl₂)-OH.

Experimental Protocols

Recrystallization from Toluene:

  • Suspend the crude Fmoc-Tyr(PO₃Bzl₂)-OH in toluene.

  • Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

  • Slowly cool the solution to room temperature and then to 0-4 °C to induce crystallization.

  • Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.

HPLC Purification:

For analytical or small-scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A suitable gradient of mobile phase B is used to elute the product.

  • Detection: UV at 265 nm (for the Fmoc group)

Data Presentation

Synthesis and Purification Summary
ParameterValue
Synthesis Method One-pot phosphitylation and oxidation
Starting Material Fmoc-Tyr-OH
Key Reagents Dibenzyl N,N-diethylphosphoramidite, 1H-Tetrazole, tBuOOH
Reported Yield (crude) ~96%
Purification Methods Recrystallization, Column Chromatography
Typical Purity >98% (after purification)
Characterization Data
PropertyData
Molecular Formula C₃₈H₃₄NO₈P
Molecular Weight 663.65 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.8-7.2 (m, Fmoc & Bzl-H), ~7.1 & ~6.9 (d, Tyr-H), ~5.0 (m, Bzl-CH₂), ~4.5-4.2 (m, Fmoc-H & α-CH), ~3.1 (m, β-CH₂)
³¹P NMR (CDCl₃, δ) ~ -6 to -8 ppm
Mass Spectrometry m/z [M+H]⁺ calculated for C₃₈H₃₅NO₈P: 664.21, found: ~664.2

Role in Cellular Signaling

Fmoc-Tyr(PO₃Bzl₂)-OH is a vital tool for synthesizing phosphopeptides that mimic substrates or binding partners in tyrosine kinase signaling pathways. These pathways are fundamental to cellular communication and are often dysregulated in diseases such as cancer.[1]

Simplified Tyrosine Kinase Signaling Pathway

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding pTyr Phosphorylated Tyrosine Residues Dimerization->pTyr SH2_Domain SH2 Domain-containing Proteins (e.g., Grb2) pTyr->SH2_Domain Recruitment Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) SH2_Domain->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: A generic receptor tyrosine kinase signaling pathway.

By incorporating Fmoc-Tyr(PO₃Bzl₂)-OH into synthetic peptides, researchers can create probes to study the binding interactions of SH2 domains, develop inhibitors of specific tyrosine kinases or phosphatases, and investigate the intricate details of these critical signaling networks.

Conclusion

This technical guide provides a comprehensive resource for the synthesis and purification of Fmoc-Tyr(PO₃Bzl₂)-OH. The detailed one-pot synthesis protocol offers a high-yield and efficient route to this essential building block. The provided purification and characterization data will aid researchers in obtaining highly pure material for their studies in peptide chemistry, chemical biology, and drug discovery. The ability to synthesize custom phosphopeptides using Fmoc-Tyr(PO₃Bzl₂)-OH is paramount for advancing our understanding of cellular signaling and for the development of next-generation targeted therapies.

References

Fmoc-Tyr(PO3Bzl2)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of Fmoc-Tyr(PO3Bzl2)-OH, a key reagent in peptide synthesis.

Core Chemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for accurate experimental design and reagent quantification.

PropertyValue
Molecular Formula C38H34NO8P[1][2]
Molecular Weight 663.65 g/mol [1][2]
CAS Number 134150-51-9[1]
Synonyms FMOC-O-DIBENZYLPHOSPHO-L-TYROSINE, Nα-Fmoc-O-[bis(benzyloxy)phosphoryl]-L-tyrosine[1]
Physical Form White to Yellow Solid[3]

Experimental Considerations

Due to the specific nature of this topic, which centers on the intrinsic chemical properties of a single molecule, detailed experimental protocols for its use are context-dependent and fall outside the scope of this document. The primary "experiments" related to this compound are its synthesis and its application in solid-phase peptide synthesis (SPPS). Researchers employing this compound in SPPS should refer to established protocols for Fmoc-based peptide synthesis, paying special attention to coupling and deprotection steps involving phosphorylated amino acids.

Similarly, signaling pathways are biological processes in which a molecule like a phosphotyrosine-containing peptide might be involved after its synthesis. The compound this compound itself is a protected amino acid and not directly involved in cellular signaling.

Logical Relationship in Peptide Synthesis

The following diagram illustrates the logical position of this compound within a generalized workflow for solid-phase peptide synthesis.

Workflow Position of this compound cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Cleavage Cleavage Deprotection->Cleavage Coupling->Deprotection Repeat n times Capping Capping Coupling->Capping Optional Capping->Deprotection Repeat n times Peptide Peptide Cleavage->Peptide Fmoc-AA This compound Fmoc-AA->Coupling

Caption: Role of this compound in SPPS.

References

Safeguarding the Cornerstone of Phosphopeptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of peptide synthesis, particularly in the development of therapeutics and research tools targeting phosphorylation-dependent signaling pathways, the integrity of building blocks is paramount. Fmoc-Tyr(PO3Bzl2)-OH, a key derivative for introducing phosphotyrosine into peptide sequences, demands careful handling and storage to ensure its purity and reactivity. This technical guide provides an in-depth overview of the recommended storage and stability guidelines for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Storage and Handling Recommendations

This compound is typically supplied as a lyophilized powder. To maintain its chemical integrity and prevent degradation, adherence to specific storage conditions is critical. The following table summarizes the recommended guidelines based on supplier data sheets and best practices in peptide chemistry.

ParameterRecommended ConditionRationale
Long-Term Storage Temperature -20°C or lowerMinimizes thermal degradation and preserves the integrity of the Fmoc and benzyl protecting groups.
Short-Term Storage Temperature 4°C (for up to one week)Suitable for temporary storage during active use to avoid repeated freeze-thaw cycles.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen) and dryProtects against oxidation and hydrolysis. The phosphate ester and Fmoc group are susceptible to moisture.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light, which can catalyze degradation.
Handling Handle in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles.[1]Minimizes exposure to atmospheric moisture and prevents physical degradation of the lyophilized powder.

Understanding the Stability Profile of this compound

The stability of this compound is intrinsically linked to its chemical structure, which features several labile functional groups. Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the synthesis of high-quality phosphopeptides.

Potential Degradation Pathways:

  • Hydrolysis: The dibenzyl phosphate ester is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can lead to the formation of the corresponding mono-benzyl phosphate or fully deprotected phosphotyrosine derivatives. The Fmoc group is also labile to basic conditions.

  • Oxidation: While less common, oxidative degradation of the tyrosine side chain can occur, especially in the presence of oxidizing agents or prolonged exposure to air.

  • Thermolysis: Elevated temperatures can promote the degradation of both the Fmoc and benzyl protecting groups.

  • Photolysis: Exposure to UV light can potentially lead to the cleavage of the Fmoc group.

The following diagram illustrates the relationship between key environmental factors and the stability of this compound.

Factors Influencing this compound Stability cluster_conditions Storage & Handling Conditions cluster_compound This compound cluster_degradation Degradation Products Temperature Temperature Compound This compound (Stable) Temperature->Compound High Temp Moisture Moisture Moisture->Compound Presence Light Light Light->Compound UV Exposure Oxygen Oxygen Oxygen->Compound Presence pH pH pH->Compound Acidic/Basic Hydrolysis_Products Hydrolyzed Species Compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Byproducts Compound->Oxidation_Products Oxidation Thermolysis_Products Thermally Degraded Forms Compound->Thermolysis_Products Thermolysis Photolysis_Products Photodegraded Impurities Compound->Photolysis_Products Photolysis

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment: A General Guideline

To ensure the quality of this compound, particularly for critical applications, a stability assessment study may be warranted. The following outlines a general experimental protocol for a forced degradation study.

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

2. Materials and Methods:

  • Test Substance: this compound

  • Reagents: HPLC-grade acetonitrile, water, trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2).

  • Equipment: HPLC system with a UV detector, photostability chamber, oven, pH meter, analytical balance.

3. Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2 hours.
Oxidative Degradation Dissolve a known amount of the compound in a solution of 3% H2O2. Incubate at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C in an oven for 48 hours.
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

4. Sample Preparation and Analysis:

  • For each stress condition, prepare a sample solution at a concentration of approximately 1 mg/mL.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA, with UV detection at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify any major degradation products.

  • The peak purity of the main component should be assessed to ensure the analytical method is stability-indicating.

This general protocol can be adapted based on the specific requirements of the research and available analytical capabilities.

Conclusion

The integrity of this compound is fundamental to the successful synthesis of phosphopeptides. By adhering to the stringent storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. Furthermore, a proactive approach to stability assessment through forced degradation studies can provide valuable insights into the compound's behavior and aid in the development of robust analytical methods. As the demand for complex synthetic peptides continues to grow, a thorough understanding of the stability of these critical reagents will remain a cornerstone of innovation in drug discovery and biomedical research.

References

Navigating the Solubility of Fmoc-Tyr(PO3Bzl2)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Tyr(PO3Bzl2)-OH, an essential building block in solid-phase peptide synthesis (SPPS) for the incorporation of phosphotyrosine, presents unique handling challenges due to its specific solubility profile. A comprehensive understanding of its solubility in various solvents is critical for optimizing coupling efficiency, minimizing aggregation, and ensuring the successful synthesis of target phosphopeptides. This in-depth technical guide provides a thorough analysis of the solubility of this compound, including qualitative data, comparative quantitative data of analogous compounds, and detailed experimental protocols for determining precise solubility. This document aims to equip researchers with the necessary knowledge to effectively utilize this key reagent in their synthetic workflows.

Introduction to this compound in Peptide Synthesis

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, regulating a myriad of processes from cell growth and proliferation to differentiation and metabolism. The synthesis of phosphotyrosine-containing peptides is therefore a vital tool for dissecting these signaling pathways and developing novel therapeutics. This compound, with its dibenzyl-protected phosphate group, is a widely used derivative for introducing phosphotyrosine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the dibenzyl protecting groups significantly influences its solubility, making the choice of an appropriate solvent system a critical parameter for successful synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers and comparative data from structurally similar compounds provide valuable guidance for solvent selection.

Qualitative Solubility:

This compound is generally reported to be soluble in a range of polar aprotic and chlorinated organic solvents.[1][2] These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate

  • Acetone

Quantitative Solubility Data for Analogous Compounds:

To provide a more quantitative perspective, the following table summarizes the reported solubility of other Fmoc-tyrosine derivatives. This data can be used to estimate the solubility of this compound, with the understanding that the large, hydrophobic dibenzyl groups will likely decrease solubility compared to derivatives with smaller or no protecting groups on the phosphate moiety.

CompoundSolventSolubilityMolar Concentration (mM)SourceNotes
Fmoc-Tyr(PO(OBzl)OH)-OH DMF~286.8 mg/mL (calculated)~500Sigma-Aldrich[3]Described as "clearly soluble" (1 mmole in 2 ml).
Fmoc-Tyr(tBu)-OH DMSO100 mg/mL217.61MedChemExpress[4]Ultrasonic assistance may be required.
Fmoc-Tyr-OH DMSO66.67 mg/mL165.26MedChemExpress[5]Ultrasonic assistance may be required.
Fmoc-Tyr(PO3H2)-OH DMSO1 - 10 mg/mL2.07 - 20.7Cayman Chemical[6]Described as "sparingly soluble."
Fmoc-Tyr(Me)-OH DMSO200 mg/mL479.10MedChemExpress[7]Ultrasonic assistance may be required.

Experimental Protocol for Determining Solubility

Given the variability in solvent purity, temperature, and specific lot-to-lot differences of the reagent, it is highly recommended that researchers experimentally determine the solubility of this compound under their specific laboratory conditions. The following is a detailed protocol for this purpose.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMF, DMSO, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

    • Tightly cap the vials and vortex for 1-2 minutes to create a suspension.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination:

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G prep Preparation of Saturated Solution (Excess this compound in solvent) equil Equilibration (Thermostatic shaker, 24-48h) prep->equil Incubate clarify Sample Clarification (Centrifugation) equil->clarify Separate solid filter Filtration & Dilution (0.22 µm filter, known dilution) clarify->filter Prepare for analysis hplc HPLC Analysis (Calibration curve & sample injection) filter->hplc Quantify calc Solubility Calculation (mg/mL or M) hplc->calc Determine concentration G start Start: Need to dissolve This compound for SPPS dmf Try DMF (Standard SPPS solvent) start->dmf soluble_dmf Is it fully soluble at the required concentration? dmf->soluble_dmf proceed Proceed with coupling soluble_dmf->proceed Yes dmso Try DMSO or NMP soluble_dmf->dmso No soluble_dmso Is it fully soluble? dmso->soluble_dmso soluble_dmso->proceed Yes cosolvent Consider co-solvents (e.g., DCM in DMF) soluble_dmso->cosolvent No optimize Optimize conditions (Gentle heating, sonication) cosolvent->optimize reassess Re-evaluate synthesis strategy optimize->reassess

References

The Dual Role of Benzyl Groups in Fmoc-Phosphotyrosine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides is a critical tool for dissecting cellular signaling pathways. The incorporation of phosphotyrosine residues, key players in these pathways, often relies on protected amino acid building blocks. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, or Fmoc-Tyr(PO3Bzl2)-OH, is a widely utilized reagent. This in-depth guide explores the crucial role of the benzyl protecting groups on the phosphate moiety, detailing their advantages, challenges, and the methodologies for their removal.

The primary function of the two benzyl groups in this compound is to shield the highly reactive phosphate group during solid-phase peptide synthesis (SPPS). This protection is essential to prevent undesirable side reactions, such as acylation of the phosphate hydroxyls, which would otherwise interfere with the stepwise assembly of the peptide chain.

However, the selection of benzyl groups also presents a key challenge. While they are generally stable, they can be prematurely cleaved under the basic conditions required for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, which is typically achieved using piperidine. This partial deprotection can lead to a heterogeneous mixture of peptides, complicating purification and analysis. To address this, alternative, less nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can be employed for Fmoc deprotection, minimizing the premature loss of the benzyl groups.

Deprotection of Benzyl Groups: Methodologies and Protocols

The final stage of phosphopeptide synthesis involves the global deprotection of all side-chain protecting groups and cleavage of the peptide from the solid support. For peptides synthesized with this compound, two primary strategies are employed for the removal of the benzyl groups from the phosphate: acidolysis with trifluoroacetic acid (TFA) and catalytic transfer hydrogenation.

Acidolytic Cleavage with Trifluoroacetic Acid (TFA)

The most common method for the final deprotection in Fmoc-SPPS is treatment with a strong acid, typically TFA. The benzyl groups on the phosphate are susceptible to acid cleavage, although they are more resistant than many other common protecting groups, such as the tert-butyl group. To ensure complete removal and to prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine, cysteine), a "cocktail" of scavengers is added to the TFA.

Table 1: Comparison of TFA Cleavage Cocktails for Benzyl Deprotection

Reagent CocktailComposition (v/v)Key ScavengersApplication Notes
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)TIS, WaterA general-purpose cocktail suitable for many peptides. TIS acts as a carbocation scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTA more robust cocktail for peptides containing multiple sensitive residues. Phenol protects tyrosine and tryptophan, thioanisole protects tryptophan and methionine, and EDT is crucial for cysteine-containing peptides.

Experimental Protocol: TFA Cleavage and Deprotection

  • Resin Preparation: Following peptide synthesis, the resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: The desired TFA cleavage cocktail is freshly prepared in a fume hood.

  • Cleavage Reaction: The cleavage cocktail is added to the resin (typically 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Catalytic Transfer Hydrogenation

An alternative, milder method for benzyl group removal is catalytic transfer hydrogenation. This technique avoids the use of strong acids and can be advantageous for peptides with acid-sensitive modifications. The reaction is typically carried out using a palladium catalyst and a hydrogen donor, such as formic acid or ammonium formate.

Table 2: Conditions for Catalytic Transfer Hydrogenation

CatalystHydrogen DonorSolventReaction Time
10% Palladium on Carbon (Pd/C)Ammonium FormateMethanol/Water1-4 hours
10% Palladium on Carbon (Pd/C)Formic AcidMethanol1-2 hours

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Peptide Dissolution: The cleaved and side-chain deprotected (except for the benzyl groups on phosphate) peptide is dissolved in a suitable solvent mixture, such as methanol/water.

  • Catalyst and Donor Addition: 10% Pd/C catalyst and the hydrogen donor (e.g., ammonium formate) are added to the peptide solution.

  • Reaction: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by HPLC.

  • Catalyst Removal: The catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated, and the deprotected phosphopeptide is purified by RP-HPLC.

Visualizing the Role of Phosphotyrosine in Cellular Signaling

The synthesis of phosphopeptides using this compound is instrumental in studying signal transduction pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of its ligand, EGFR undergoes autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY1068/pY1086 Sos Sos Grb2->Sos SH3 domain Ras_GDP Ras-GDP Sos->Ras_GDP GEF activity Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Proliferation Proliferation Transcription_Factors->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling to the MAPK pathway.

The diagram above illustrates how the phosphorylation of EGFR on tyrosines 1068 and 1086 creates binding sites for the adaptor protein Grb2.[1][2] This interaction recruits the guanine nucleotide exchange factor Sos to the plasma membrane, leading to the activation of Ras. Activated Ras then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell proliferation. The synthesis of peptides containing these specific phosphotyrosine residues is crucial for studying the binding affinities and specificities of proteins like Grb2.

Conclusion

The dibenzyl protection of the phosphate group in this compound plays a vital, albeit challenging, role in the synthesis of phosphopeptides. While offering essential protection during chain elongation, the lability of the benzyl groups to the conditions of Fmoc deprotection requires careful consideration of the synthetic strategy. The successful removal of the benzyl groups during the final cleavage step can be achieved through robust acidolytic methods with appropriate scavengers or through milder catalytic transfer hydrogenation. The choice of deprotection strategy will depend on the overall composition and sensitivity of the target peptide. Ultimately, the use of this compound provides researchers with a powerful tool to synthesize custom phosphopeptides, enabling detailed investigations into the complex world of cellular signaling.

References

A Researcher's Guide to Phosphopeptide Synthesis via Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a critical technique in modern biochemical research, enabling the detailed study of cellular signaling, kinase activity, and the development of novel therapeutics. Reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism regulating a vast array of cellular processes. The ability to chemically synthesize peptides with precisely located phosphate groups provides an invaluable tool for dissecting these pathways. Among the various methods, Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most prevalent and versatile approach.

This guide provides a comprehensive technical overview of phosphopeptide synthesis using Fmoc chemistry, focusing on the "building block" strategy. This method involves the direct incorporation of pre-phosphorylated amino acid derivatives during peptide chain elongation, offering precise control over the phosphorylation site.

Core Principles and Challenges

The "building block" approach in Fmoc-based phosphopeptide synthesis utilizes amino acids where the side-chain hydroxyl group is already phosphorylated. To prevent interference with the coupling reactions and potential side reactions during synthesis, the phosphate group is often protected, for example, with a benzyl group (e.g., Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH).

However, the synthesis of phosphopeptides presents unique challenges:

  • Reduced Coupling Efficiency: The bulky and negatively charged nature of the phosphate group can sterically hinder the coupling of the phosphorylated amino acid and subsequent residues.

  • Side Reactions: A significant side reaction is β-elimination of the phosphate group from phosphoserine and phosphothreonine residues, which can be exacerbated by the basic conditions used for Fmoc deprotection (e.g., piperidine).

  • Solubility Issues: The presence of the phosphate group can alter the solubility of the growing peptide chain, potentially leading to aggregation and incomplete reactions.

Careful optimization of coupling reagents, reaction times, and cleavage protocols is therefore essential for the successful synthesis of phosphopeptides.

Quantitative Data Summary

The efficiency and purity of phosphopeptide synthesis can be influenced by various factors, including the synthetic strategy and the specific sequence. The following table summarizes representative quantitative data from different synthesis methodologies.

ParameterMethodPhosphopeptide SequencePurity/YieldReference
Crude Purity Microwave-Assisted SPPSCTEDQY(pS)LVED-NH282%[1]
Crude Purity Microwave-Assisted SPPSCPSPA(pT)DPSLY-NH273%[1]
Crude Purity Microwave-Assisted SPPSCSDGG(pY)MDMSK-NH262%[1]
Crude Purity Accelerated Multiphosphorylated Peptide Synthesis (AMPS)Library of 8 multiphosphorylated peptides7.7% - 37.2%[2]
Overall Yield Accelerated Multiphosphorylated Peptide Synthesis (AMPS)Library of 8 multiphosphorylated peptides3.6% - 33.6%[2]

Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis of a phosphopeptide using Fmoc chemistry and a pre-phosphorylated amino acid building block.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the cyclical process of deprotection, activation, and coupling for the assembly of the phosphopeptide on a solid support (e.g., Rink Amide resin).

1. Resin Swelling and Initial Fmoc Deprotection:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]
  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

3. Iterative Deprotection and Coupling:

  • After each successful coupling, wash the resin with DMF.
  • Repeat the Fmoc deprotection step as described in step 1.
  • Continue with the coupling of the subsequent amino acids as described in step 2. For the incorporation of the phosphoserine or phosphothreonine building block (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), the same coupling protocol is used.

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 1.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the benzyl group from the phosphate moiety.

1. Resin Preparation:

  • Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4][5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin.
  • Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet again with cold ether to remove residual scavengers and protecting group byproducts.
  • Dry the crude peptide pellet under a vacuum.

Protocol 3: Purification and Analysis

The crude phosphopeptide is then purified and its identity and purity are confirmed.

1. Purification:

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of TFA (e.g., 0.1%).
  • Purify the phosphopeptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[4]

2. Analysis:

  • Confirm the identity of the purified phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
  • Assess the purity of the final product by analytical RP-HPLC.

Visualizing Key Processes

To better understand the context and workflow of phosphopeptide synthesis, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] The synthesis of specific phosphopeptides corresponding to phosphorylation sites within this pathway is essential for studying its regulation.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Leads to Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow for Phosphopeptide Synthesis and Analysis

The following diagram outlines the logical progression of steps from the initial solid-phase synthesis to the final analysis of the purified phosphopeptide.

Phosphopeptide_Synthesis_Workflow Experimental Workflow for Phosphopeptide Synthesis and Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Coupling_Cycle Iterative Coupling & Deprotection Cycles SPPS->Coupling_Cycle Elongation Cleavage Cleavage from Resin & Global Deprotection Precipitation Precipitation & Washing (Crude Peptide) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (Mass Spectrometry & Analytical HPLC) Purification->Analysis Final_Product Purified Phosphopeptide Analysis->Final_Product Resin_Preparation Resin Swelling & Initial Deprotection Resin_Preparation->SPPS Coupling_Cycle->SPPS Coupling_Cycle->Cleavage Completed Peptide

Caption: Workflow of phosphopeptide synthesis and analysis.

References

An In-depth Technical Guide on the Safety and Handling of Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a guide to the safety and handling of Fmoc-Tyr(PO3Bzl2)-OH based on available data and general best practices for similar chemical compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, it is crucial to handle this substance with caution and to supplement this guide with a thorough risk assessment conducted by qualified personnel in your facility.

Introduction

This compound, or Nα-Fmoc-O-[bis(benzyloxy)phosphoryl]-L-tyrosine, is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS), particularly for the incorporation of phosphotyrosine residues into peptides.[1] These modified peptides are invaluable tools for researchers in cell biology, signal transduction, and drug development. Given its use in sensitive applications, a thorough understanding of its safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling procedures for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The table below summarizes the available data for this compound.

PropertyValueReference
CAS Number 134150-51-9[1][2]
Molecular Formula C38H34NO8P[1][2]
Molecular Weight 663.65 g/mol [1][2]
Appearance White to yellow solid powder (amorphous)[2]
Purity ≥95%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[2]

Hazard Identification and Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) H335: May cause respiratory irritation

Disclaimer: These hazard statements are based on a similar compound and should be treated as potential hazards for this compound in the absence of specific data.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure when handling powdered chemical reagents.[3][4] The following table outlines the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) approved standards.Protects eyes from airborne dust particles and splashes.[3]
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Inspected before use and compliant with EN 374 (EU) or equivalent standards. Powder-free is recommended.[5]Prevents skin contact with the chemical.[3][5]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from contamination.[3]
Respiratory Protection Dust Mask or RespiratorN95 (US) or P1/P2 (EN 143) type respirator.Recommended when handling the powder, especially in poorly ventilated areas, to prevent inhalation of dust particles.[3][6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following protocols are based on general guidelines for handling chemical powders.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Skin Contact Brush off any excess solid material from the skin.[8] Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Handling, Storage, and Fire-Fighting Measures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

6.1 Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]

  • Avoid generating dust during handling.

  • Use appropriate, clean, and dry dispensing tools.

  • Wash hands thoroughly after handling.[12]

  • Do not eat, drink, or smoke in the work area.[13]

6.2 Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.[11][14]

  • Recommended long-term storage is in a freezer under -20°C in an inert atmosphere.[2] For short-term storage, refrigeration at 2-8°C is acceptable for many Fmoc-protected amino acids.[15]

  • Keep away from heat and direct sunlight.[14]

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.[15]

6.3 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx), and phosphorus oxides.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[12] Solid waste should be collected in a clearly labeled, sealed container for hazardous waste disposal.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the provided search results. In the absence of such data, it is recommended to handle this compound with the same level of care as other potentially hazardous powdered chemical reagents. A risk assessment should be performed before use, taking into account the quantity of material being handled and the specific experimental procedures.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of powdered chemical reagents like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Work Area (Fume Hood, Clean Surface) prep_ppe->prep_area prep_equip Gather Equipment (Spatula, Weigh Paper, Container) prep_area->prep_equip handle_transfer Carefully Transfer Powder prep_equip->handle_transfer handle_weigh Weigh Desired Amount handle_transfer->handle_weigh handle_close Securely Close Container handle_weigh->handle_close cleanup_area Clean Work Area handle_close->cleanup_area cleanup_waste Dispose of Contaminated Waste in Labeled Container cleanup_area->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for powdered chemical reagents.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and differentiation. The synthesis of phosphopeptides is therefore a vital tool for studying protein kinases and phosphatases, developing kinase inhibitors, and generating phospho-specific antibodies. The use of pre-phosphorylated amino acid building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) provides precise control over the site of phosphorylation.

This document provides a detailed protocol for the incorporation of phosphotyrosine into synthetic peptides using Nα-Fmoc-O-(dibenzylphospho)-L-tyrosine (Fmoc-Tyr(PO3Bzl2)-OH). This building block offers a convenient method for synthesizing phosphotyrosine-containing peptides. The dibenzyl protection of the phosphate group is generally stable during peptide synthesis, with the benzyl groups being removed during the final acidolytic cleavage step. It is important to note that while this compound couples efficiently, it can be partially converted to the monobenzyl-protected form, Fmoc-Tyr(PO(OBzl)OH)-OH, under the basic conditions of Fmoc deprotection[1]. The following protocols are designed to be robust for either species.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its successful application in SPPS.

PropertyValue
Formal Name Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphospho)-L-tyrosine
CAS Number 134150-51-9
Molecular Formula C38H34NO8P
Molecular Weight 663.65 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group Dibenzylphospho
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF) Benzyl (Bzl): Acid-labile (e.g., strong acid like TFA)

Experimental Workflow for SPPS using this compound

The overall workflow for SPPS involves the iterative removal of the Fmoc protecting group and the coupling of the subsequent Fmoc-protected amino acid until the desired peptide sequence is assembled.

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide) Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Wash3 Final Washing FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Lyophilized Pure Peptide Analysis->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation

Proper swelling of the resin is crucial for efficient synthesis.

  • Procedure:

    • Place the appropriate resin (e.g., 200 mg Rink Amide resin for a peptide amide) in a fritted syringe reaction vessel.

    • Add 5 mL of N,N-dimethylformamide (DMF).

    • Agitate for at least 30-60 minutes at room temperature.

    • Drain the solvent.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the swelled resin.

    • Agitate for 3-5 minutes. Drain.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of this compound

This protocol describes the activation and coupling of this compound. The same general procedure applies to other Fmoc-amino acids.

  • Reagents and Stoichiometry:

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 4Amino acid to be coupled
Coupling Reagents
HBTU/HATU1.9 - 3.9Uronium/Aminium salt activator
DIC2 - 4Carbodiimide activator
Additives
HOBt/HOAt2 - 4Reduces racemization and improves efficiency
Bases
DIPEA4 - 8Tertiary amine base for activation
  • Protocol 1: Coupling using HBTU/DIPEA

    • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • Washing: After a complete reaction, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Protocol 2: Coupling using DIC/HOBt

    • Reagent Solution Preparation: Dissolve this compound (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

    • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 eq.).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups, including the benzyl groups from the phosphotyrosine.

  • Cleavage Cocktails: For peptides containing phosphotyrosine and other sensitive residues, a robust scavenger cocktail is recommended to prevent side reactions from reactive cationic species generated during cleavage[2][3].

Cocktail NameCompositionPrimary Use and Considerations
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A highly recommended and robust cocktail for peptides with multiple sensitive residues, including Tyr, Trp, Met, and Cys[2]. Phenol and thioanisole are excellent scavengers for benzyl cations.
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA standard cocktail for simple peptides without other sensitive residues. May be sufficient for complete benzyl group removal.
  • Procedure:

    • Ensure the peptide-resin is dry after the final wash.

    • In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Procedure:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).

    • A white precipitate of the crude peptide should form.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis. Note that these values are illustrative and can be sequence-dependent.

ParameterTypical Value/RangeMonitoring Method
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test)
Fmoc Deprotection Time 20-25 minutesUV monitoring of piperidine-fulvene adduct (automated synthesis)
Coupling Time 1-4 hoursKaiser Test
Cleavage Time 2-4 hours-
Crude Peptide Purity 50-80%Analytical RP-HPLC
Final Purity (after HPLC) >95-98%Analytical RP-HPLC
Overall Yield 10-30%Based on initial resin loading
Mass Spectrometry Observed mass ± 1 Da of calculated massESI-MS or MALDI-TOF

Signaling Pathway Diagram

Phosphotyrosine residues are central to many signaling pathways, such as those initiated by Receptor Tyrosine Kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins containing SH2 domains.

Signaling_Pathway cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_dimer RTK Dimer RTK_inactive->RTK_dimer Dimerization RTK_active Phosphorylated RTK (pY) RTK_dimer->RTK_active Autophosphorylation SH2_protein SH2 Domain Protein (e.g., Grb2) RTK_active->SH2_protein Docking Ligand Growth Factor (Ligand) Ligand->RTK_inactive Binding Downstream Downstream Signaling (e.g., Ras/MAPK Pathway) SH2_protein->Downstream Activation

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The use of this compound provides an effective method for the synthesis of phosphotyrosine-containing peptides. Careful selection of coupling reagents and cleavage conditions, particularly the use of a robust scavenger cocktail, is essential for obtaining high-purity phosphopeptides. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize these important tools for studying cellular signaling and for various applications in drug discovery.

References

Application Notes and Protocols for Optimizing the Coupling Efficiency of Fmoc-Tyr(PO3Bzl2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation of tyrosine residues is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, cell proliferation, and differentiation. The synthesis of phosphotyrosine-containing peptides is therefore indispensable for studying these pathways and for the development of novel therapeutics. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Fmoc-Tyr(PO3Bzl2)-OH is a key building block for incorporating phosphotyrosine into peptide sequences. The dibenzyl protecting group on the phosphate moiety offers good stability during synthesis and can be removed under acidic conditions during the final cleavage step.

While this compound is reported to couple smoothly, achieving high coupling efficiency is paramount to prevent the formation of deletion sequences and to ensure high purity of the final peptide.[1] The steric hindrance posed by the protected phosphate group can make its incorporation challenging compared to standard amino acids. This document provides detailed application notes and protocols to optimize the coupling efficiency of this compound in SPPS.

Data Presentation: Coupling Reagent Performance and Stoichiometry

The choice of coupling reagent is a critical factor influencing the efficiency of peptide bond formation. For sterically hindered amino acids like this compound, potent activating reagents are generally recommended. The following tables provide a summary of expected coupling efficiencies with common reagents and recommended stoichiometry.

Table 1: Illustrative Comparison of Common Coupling Reagents for this compound

Reagent ClassCoupling ReagentCommon AdditivesBaseTypical Coupling Time (min)Expected Coupling Efficiency (%)Key Characteristics & Recommendations
Uronium/Aminium Salts HATU(Internal HOAt)DIPEA, Collidine20 - 45> 99Highly reactive and considered one of the most effective reagents for difficult couplings.[2][3] Recommended for sterically hindered residues.
HBTUHOBtDIPEA, Collidine30 - 6098 - 99.5A widely used and effective coupling reagent, though slightly less reactive than HATU.[4][5]
HCTU(Internal 6-Cl-HOBt)DIPEA, Collidine20 - 45> 99Reactivity is often comparable to HATU, offering a cost-effective alternative.[2]
Phosphonium Salts PyBOPHOBtDIPEA, Collidine30 - 6098 - 99.5Effective for sterically demanding couplings and avoids the potential for guanidinylation side reactions.[4][6]
Carbodiimides DICHOBt, OxymaPure®-60 - 12097 - 99A cost-effective option, but generally requires longer reaction times. The use of additives is crucial to enhance efficiency and minimize racemization.[4][7]

Disclaimer: The expected coupling efficiencies are illustrative and based on general knowledge of SPPS for sterically hindered amino acids.[4] Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Recommended Reagent Stoichiometry for this compound Coupling (per 1 equivalent of resin functional group)

Reagent/ComponentEquivalentsPurpose
This compound3 - 5Amino acid to be coupled
Coupling Reagent (e.g., HATU)2.9 - 4.9Uronium/Aminium salt activator
Base (e.g., DIPEA, Collidine)6 - 10Tertiary amine base for activation

Experimental Protocols

General Workflow for SPPS

The overall workflow for incorporating an Fmoc-protected amino acid in SPPS is an iterative cycle of deprotection and coupling.

SPPS_Workflow Start Start: Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete Recouple Recouple or Cap Monitoring->Recouple Incomplete NextCycle->Deprotection Next Amino Acid Recouple->Coupling Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (Inactive Monomer) Receptor_Active Activated Receptor (Dimer) Receptor->Receptor_Active Dimerization & Autophosphorylation SH2_Protein SH2 Domain Protein Receptor_Active->SH2_Protein pTyr Docking ADP ADP Receptor_Active->ADP Downstream Downstream Signaling (e.g., MAPK pathway) SH2_Protein->Downstream Activation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding ATP ATP ATP->Receptor_Active Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) CheckReagents Review Strategy: 1. Potent coupling reagent used? (e.g., HATU) 2. Sufficient excess of reagents? Start->CheckReagents OptimizeReagents Action 1: - Switch to HATU/HCTU - Increase reagent excess (3-5 eq.) CheckReagents->OptimizeReagents No CheckTime Sufficient Reaction Time? (Typically 2-4 hours) CheckReagents->CheckTime Yes DoubleCouple Action 3: - Perform double coupling with fresh reagents OptimizeReagents->DoubleCouple ExtendTime Action 2: - Extend coupling time (e.g., overnight) - Monitor periodically CheckTime->ExtendTime No CheckAggregation Peptide sequence prone to aggregation? CheckTime->CheckAggregation Yes ExtendTime->DoubleCouple CheckAggregation->DoubleCouple Yes End Negative Kaiser Test (Proceed to next cycle) CheckAggregation->End No, coupling now complete DoubleCouple->End Coupling now complete

References

Application Notes and Protocols for the Deprotection of Benzyl Groups from Fmoc-Tyr(PO(Bzl)₂)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl (Bzl) protecting groups from the phosphate moiety of Nα-Fmoc-O-(dibenzylphosphono)-L-tyrosine (Fmoc-Tyr(PO(Bzl)₂)-OH). This critical step in solid-phase peptide synthesis (SPPS) is essential for the generation of phosphotyrosine-containing peptides, which are invaluable tools in signal transduction research and drug discovery.

Introduction

The incorporation of phosphotyrosine (pTyr) into peptides is a key strategy for studying protein phosphorylation, a fundamental post-translational modification that governs a multitude of cellular processes. The use of Fmoc-Tyr(PO(Bzl)₂)-OH provides a stable building block for the introduction of pTyr residues during Fmoc-based SPPS. The benzyl groups on the phosphate are stable to the mildly basic conditions used for Fmoc group removal. However, their efficient and clean removal during the final cleavage and deprotection step is crucial to obtain the desired phosphopeptide in high purity.

The primary methods for the deprotection of the benzyl groups from the phosphotyrosine side chain are catalytic transfer hydrogenation and acidolysis . The choice of method depends on the overall peptide sequence, the presence of other sensitive residues, and the desired final product.

Deprotection Methods: A Comparative Overview

MethodReagents & ConditionsAdvantagesDisadvantagesKey Considerations
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Methanol, RefluxMild conditions, high selectivity, avoids strong acids.[1][2]Catalyst can be poisoned by sulfur-containing residues (Met, Cys). Requires careful handling of the pyrophoric catalyst.Ideal for peptides sensitive to strong acids. Ensure complete removal of the catalyst after the reaction.
Acidolysis Trifluoroacetic Acid (TFA) based cleavage cocktail (e.g., TFA/H₂O/TIS)Simultaneous cleavage from the resin and deprotection of other acid-labile side-chain protecting groups.Can lead to side reactions such as alkylation of sensitive residues (e.g., Trp, Tyr).[3][4] The two benzyl groups on the phosphate may exhibit different lability.The use of scavengers is critical to prevent side reactions. Optimization of the cleavage cocktail and reaction time may be necessary.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Transfer Hydrogenation

This method is suitable for the deprotection of the benzyl groups from the phosphotyrosine residue of a fully assembled and protected peptide still attached to the resin, or after cleavage from the resin if the peptide is soluble in the reaction solvent.

Workflow for Catalytic Transfer Hydrogenation Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Resin Peptide-Resin with Fmoc-Tyr(PO(Bzl)₂)-OH Solvent Swell Resin in Methanol Resin->Solvent 1. AddReagents Add 10% Pd/C and Ammonium Formate Solvent->AddReagents 2. Reflux Reflux Reaction Mixture AddReagents->Reflux 3. Filter Filter to Remove Catalyst Reflux->Filter 4. Wash Wash Resin with Methanol Filter->Wash 5. Evaporate Evaporate Solvent Wash->Evaporate 6. Purify Purify Peptide Evaporate->Purify 7.

Caption: Workflow for benzyl deprotection via catalytic transfer hydrogenation.

Materials:

  • Peptide-resin containing the Fmoc-Tyr(PO(Bzl)₂)-OH residue

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Anhydrous Methanol

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with reflux condenser

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 1:1 weight ratio to the resin) to the suspension. Then, add anhydrous ammonium formate (approximately 5 equivalents per benzyl group) in one portion.[1][2]

  • Reaction: Stir the suspension and heat to reflux. Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS or ³¹P NMR of a cleaved aliquot). Reaction times can vary from a few hours to overnight.

  • Catalyst Removal: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

  • Washing: Wash the resin and the Celite pad thoroughly with methanol.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude deprotected peptide can then be purified by reverse-phase HPLC.

Protocol 2: Deprotection by Acidolysis with a TFA Cocktail

This method is typically performed as the final step in SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including the benzyl groups on the phosphotyrosine, are removed simultaneously.

Workflow for Acidolytic Deprotection

cluster_prep Preparation cluster_reaction Cleavage & Deprotection cluster_workup Work-up Resin Peptide-Resin with Fmoc-Tyr(PO(Bzl)₂)-OH WashResin Wash and Dry Resin Resin->WashResin 1. AddCocktail Add TFA Cleavage Cocktail WashResin->AddCocktail 2. Incubate Incubate at Room Temperature AddCocktail->Incubate 3. Filter Filter to Collect Filtrate Incubate->Filter 4. Precipitate Precipitate Peptide in Ether Filter->Precipitate 5. Isolate Isolate and Dry Peptide Precipitate->Isolate 6. Purify Purify Peptide Isolate->Purify 7.

Caption: Workflow for benzyl deprotection via acidolysis with a TFA cocktail.

Materials:

  • Peptide-resin containing the Fmoc-Tyr(PO(Bzl)₂)-OH residue

  • Trifluoroacetic Acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides with sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) may be sufficient.[4]

  • Cleavage and Deprotection: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours. It is important to note that one of the benzyl groups on the phosphate may be more labile to TFA than the other.[5] Complete removal of both benzyl groups may require extended reaction times or stronger acidic conditions.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers. Dry the crude peptide.

  • Purification: Purify the crude phosphopeptide by reverse-phase HPLC.

Potential Side Reactions and Troubleshooting

  • Alkylation of Tryptophan and Tyrosine: During acidolysis, the cleaved benzyl cations can alkylate the indole ring of tryptophan or the phenolic ring of tyrosine.[4] The use of scavengers like phenol and thioanisole in the cleavage cocktail is crucial to minimize this side reaction.

  • Incomplete Deprotection: Monitor the deprotection reaction closely. If incomplete deprotection is observed with catalytic transfer hydrogenation, consider increasing the reaction time or the amount of catalyst and hydrogen donor. For acidolysis, a longer incubation time or a stronger acid cocktail (e.g., with the addition of trifluoromethanesulfonic acid - TFMSA) might be necessary, although this increases the risk of side reactions.

  • Catalyst Poisoning: In catalytic transfer hydrogenation, the presence of sulfur-containing amino acids like methionine or cysteine can poison the palladium catalyst. In such cases, using a larger amount of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.

Concluding Remarks

The successful deprotection of the benzyl groups from Fmoc-Tyr(PO(Bzl)₂)-OH is a critical step in the synthesis of phosphotyrosine-containing peptides. Both catalytic transfer hydrogenation and acidolysis are effective methods, each with its own advantages and disadvantages. The choice of method should be carefully considered based on the specific peptide sequence and the desired purity of the final product. Careful execution of the protocols and monitoring for potential side reactions will ensure the successful synthesis of these important research tools.

References

Application Notes and Protocols for Synthesizing Kinase Substrates Using Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, enzymes that catalyze the phosphorylation of specific residues on substrate proteins, is fundamental to understanding cellular signaling and disease pathogenesis. Synthetic phosphopeptides that mimic the target sequences of kinases are invaluable tools for elucidating enzyme kinetics, screening for inhibitors, and developing new therapeutic agents. The incorporation of phosphotyrosine (pTyr) into peptides via Solid-Phase Peptide Synthesis (SPPS) requires a protected form of the amino acid. Fmoc-Tyr(PO3Bzl2)-OH, with its dibenzyl-protected phosphate group, is a key reagent for this purpose. These application notes provide a comprehensive guide to using this compound for the synthesis of phosphotyrosine-containing kinase substrates, including detailed protocols and comparative data.

Data Presentation

Comparison of Common Fmoc-Tyr(P)-OH Derivatives for SPPS

The choice of phosphate protecting group is critical for the successful synthesis of phosphopeptides. Different protecting groups offer varying levels of stability, coupling efficiency, and ease of deprotection.

DerivativeProtecting GroupKey AdvantagesKey DisadvantagesRecommended Coupling Reagent
This compound Dibenzyl (Bzl)- Smooth coupling reactions.- Phosphate group is fully protected, preventing side reactions during coupling.[1]- Benzyl groups are removed by strong acid (e.g., TFA), which can potentially lead to benzylation of sensitive residues.[2]HBTU/HATU with DIPEA
Fmoc-Tyr(PO3tBu2)-OH Di-tert-butyl (tBu)- Affords phosphopeptides in high purity with low contamination from non-phosphorylated peptides.[3]- Can be more expensive than other derivatives.HBTU/HATU with DIPEA
Fmoc-Tyr(PO(OBzl)OH)-OH Monobenzyl (Bzl)- Frequently used derivative.[1]- The acidic phosphate hydroxyl can interfere with coupling reactions, requiring an extra equivalent of activated amino acid.[1]- Poor incorporation observed with some carbodiimide reagents.[2]Uronium-based reagents (HBTU/HATU) with increased DIPEA.[2]
Fmoc-Tyr(PO3H2)-OH None (unprotected)- Most cost-effective.- No final phosphate deprotection step is needed.[2]- Very sluggish coupling reactions.[2]- Can lead to pyrophosphate formation between adjacent residues.[2]- Gives less pure phosphopeptides compared to protected versions.[3]HATU with at least 3 equivalents of DIPEA.[2]
Kinetic Data of Synthesized Phosphopeptide Substrates

Synthetic phosphopeptides are widely used to characterize the activity of both protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The kinetic parameters provide insight into substrate specificity and enzyme efficiency.

EnzymePeptide Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Rat Brain PTPaseAsp-Ala-Asp-Glu-pTyr-Leu-Met-Leu42 ± 11-6.9 x 10⁵
Rat Brain PTPaseAla-Glu-pTyr-Leu68 ± 9-4.9 x 10⁵
HPTPβR-R-L-I-E-D-N-E-pY-T-A-R-G (srcTyr-527)14076-
HPTPβE-E-E-E-Y-M-P-M-E-pY-E-D-I-P (PDGF-RTyr-740)260118-
HPTPβD-I-H-T-G-F-L-T-E-pY-V-A-T-R (ERK1Tyr-204)>10,000258-

Mandatory Visualizations

Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation SH2_protein SH2 Domain Protein (e.g., Grb2) RTK_active->SH2_protein 3. Recruitment via pTyr-SH2 interaction Downstream_effector Downstream Effector (e.g., Sos) Ligand Growth Factor Ligand->RTK_inactive 1. Ligand Binding SH2_protein->Downstream_effector 4. Activation Signaling_cascade Signaling Cascade (e.g., Ras-MAPK) Downstream_effector->Signaling_cascade 5. Signal Relay Cellular_response Cellular Response (Proliferation, Survival) Signaling_cascade->Cellular_response 6. Outcome Experimental_Workflow start Start: Define Target Peptide Sequence spps 1. Solid-Phase Peptide Synthesis (SPPS) - Resin Swelling - Fmoc Deprotection (Piperidine) - Amino Acid Coupling (HBTU/DIPEA) - Incorporate this compound start->spps cleavage 2. Cleavage & Deprotection - Treat resin with TFA cocktail - Precipitate with cold ether spps->cleavage purification 3. Purification - Dissolve crude peptide - Purify by RP-HPLC cleavage->purification characterization 4. Characterization - Confirm mass by MS (e.g., MALDI-TOF) - Assess purity by analytical HPLC purification->characterization kinase_assay 5. Kinase Activity Assay - Incubate peptide with kinase & ATP - Detect phosphorylation characterization->kinase_assay High Purity Peptide (>95%) data_analysis 6. Data Analysis - Determine enzyme kinetics - Evaluate inhibitors (IC50) kinase_assay->data_analysis end End: Characterized Substrate / Inhibitor Data data_analysis->end Protecting_Group_Comparison main Fmoc-Tyr(P)-OH Synthesis Strategy bzl2 This compound (Dibenzyl) main->bzl2 tbu2 Fmoc-Tyr(PO3tBu2)-OH (Di-t-butyl) main->tbu2 h2 Fmoc-Tyr(PO3H2)-OH (Unprotected) main->h2 bzl2_pro Pro: Smooth Coupling bzl2->bzl2_pro bzl2_con Con: Potential Benzylation bzl2->bzl2_con tbu2_pro Pro: High Purity Product tbu2->tbu2_pro tbu2_con Con: Higher Cost tbu2->tbu2_con h2_pro Pro: Cost-Effective h2->h2_pro h2_con Con: Sluggish Coupling, Lower Purity h2->h2_con

References

Application Notes and Protocols: Fmoc-Tyr(PO3Bzl2)-OH in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The specific recognition of phosphorylated tyrosine (pTyr) residues by protein domains, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, is fundamental to the fidelity of these signaling pathways.[1][2] The synthesis of peptides containing phosphotyrosine is therefore a critical tool for dissecting these protein-protein interactions (PPIs), enabling the development of novel therapeutics that target aberrant signaling in diseases like cancer.[1][3] Fmoc-Tyr(PO3Bzl2)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the facile incorporation of phosphotyrosine into peptide sequences.[4][5] The dibenzyl protection of the phosphate group offers significant advantages over other derivatives by preventing side reactions and improving coupling efficiency during synthesis.[5][6] These synthetic phosphopeptides serve as powerful tools for identifying and characterizing pTyr-mediated PPIs, validating drug targets, and screening for small molecule inhibitors.[3][7]

Introduction to Fmoc-Protected Phosphotyrosine Derivatives

The chemical synthesis of phosphopeptides is essential for producing homogenous materials for biochemical, structural, and cell-based assays. The most common method for peptide synthesis is Fmoc-based solid-phase peptide synthesis (SPPS). Several Fmoc-protected phosphotyrosine derivatives are commercially available, each with distinct advantages and disadvantages.

Table 1: Comparison of Common Fmoc-Phosphotyrosine Derivatives

DerivativeStructureKey AdvantagesKey Disadvantages
This compound Dibenzyl-protected phosphate- Fully protected phosphate minimizes side reactions during coupling.[5] - Couples smoothly and efficiently.[6] - Benzyl groups are readily cleaved by trifluoroacetic acid (TFA) during final deprotection.[4][5]- Potential for benzylation of sensitive residues, though this can be minimized with scavengers.[5] - One of the benzyl groups can be labile during prolonged syntheses.[5]
Fmoc-Tyr(PO(OBzl)OH)-OH Monobenzyl-protected phosphate- Widely used and commercially available.- The acidic hydroxyl group can complicate coupling reactions.[6] - Requires additional base during coupling. - Can form piperidine salts during Fmoc deprotection, leading to incomplete coupling.[5]
Fmoc-Tyr(PO3H2)-OH Unprotected phosphate- Most cost-effective option.[5]- Unprotected phosphate group leads to sluggish and difficult coupling.[5] - Prone to pyrophosphate formation in sequences with adjacent pTyr residues. - Forms piperidine salts, which can interfere with subsequent couplings.[5]

Application 1: Probing SH2 Domain-Phosphopeptide Interactions

SH2 domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine-containing sequences.[1] This interaction is a cornerstone of intracellular signaling. Synthetic phosphopeptides are invaluable for elucidating the binding specificity and affinity of SH2 domains.

Experimental Workflow: SH2 Domain Binding Assay

SH2_Binding_Workflow cluster_synthesis Peptide Synthesis cluster_assay Binding Assay SPPS Fmoc-SPPS using This compound Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spectrometry Verification Purification->QC Immobilization Immobilize SH2 Domain (e.g., on SPR chip, beads) QC->Immobilization Verified Peptide Binding Incubate with Synthetic Phosphopeptide Immobilization->Binding Detection Detect Binding (e.g., SPR, Fluorescence) Binding->Detection Analysis Data Analysis (Kd determination) Detection->Analysis

Workflow for SH2 domain-phosphopeptide interaction analysis.
Protocol: Solid-Phase Synthesis of a Phosphotyrosine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a model phosphopeptide using this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids, including this compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence. For the phosphotyrosine residue, use this compound.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the benzyl protecting groups from the phosphate.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Application 2: Identification of Kinase Substrates and Signaling Proteins

Synthetic phosphopeptides can be used as affinity reagents to isolate and identify binding partners from cell lysates, including kinases, phosphatases, and adaptor proteins.[7] This "pull-down" approach is instrumental in mapping signaling networks.

Experimental Workflow: Affinity Pull-Down Assay

Affinity_Pull_Down cluster_prep Probe Preparation cluster_assay Pull-Down Assay cluster_analysis Protein Identification Peptide Synthesize Biotinylated Phosphopeptide Beads Immobilize Peptide on Streptavidin Beads Peptide->Beads Incubation Incubate Lysate with Peptide-Beads Beads->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Analysis Identify Interacting Proteins MS->Analysis Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pRTK pY-RTK RTK->pRTK Autophosphorylation on Tyrosine (pY) Grb2 Grb2 (SH2) pRTK->Grb2 SH2 domain binding Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Ligand Growth Factor Ligand->RTK Binds

References

Application Notes and Protocols for the Incorporation of Multiple Phosphotyrosines using Fmoc-Tyr(PO₃Bzl₂)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes, including signal transduction, gene expression, and cell cycle control.[1][2][3] The reversible phosphorylation of tyrosine residues, mediated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a key event in many signaling pathways.[4][5] Dysregulation of these pathways is implicated in numerous diseases, making synthetic phosphopeptides invaluable tools for studying enzyme kinetics, inhibitor screening, and understanding the intricacies of phosphorylation-dependent protein-protein interactions.[4][6]

The synthesis of peptides containing multiple phosphotyrosine residues via solid-phase peptide synthesis (SPPS) presents unique challenges, including steric hindrance and potential side reactions.[2][7] The use of Nα-Fmoc-O-(dibenzylphosphono)-L-tyrosine, Fmoc-Tyr(PO₃Bzl₂)-OH, offers a robust strategy to circumvent many of these issues. The fully protected dibenzyl phosphate group enhances solubility and minimizes side reactions associated with unprotected or partially protected phosphate moieties during coupling and chain extension.[5][6][8] This document provides a detailed protocol for the efficient incorporation of multiple phosphotyrosine residues into peptides using Fmoc-Tyr(PO₃Bzl₂)-OH.

Choosing the Right Phosphotyrosine Building Block

Several Fmoc-protected phosphotyrosine derivatives are commercially available, each with distinct advantages and disadvantages. The choice of building block can significantly impact the success of a multi-phosphorylated peptide synthesis.

Fmoc-Tyr DerivativeAdvantagesDisadvantagesCitations
Fmoc-Tyr(PO₃Bzl₂)-OH Phosphate group is fully protected, avoiding side reactions like pyrophosphate formation and incompatibility with certain coupling reagents. Good solubility.Higher cost. Potential for benzylation of sensitive residues during final cleavage. One benzyl group may be more labile during extended syntheses.[6][9]
Fmoc-Tyr(PO(OBzl)OH)-OH Most frequently used derivative. Commercially available and chemically stable.Partially protected phosphate can cause sluggish coupling and requires specific coupling conditions (e.g., uronium reagents with excess DIPEA). Potential for side reactions.[4][5][8]
Fmoc-Tyr(PO₃H₂)-OH Most cost-effective. No protecting groups to remove from the phosphate.Unprotected phosphate can lead to difficult and incomplete couplings. Forms piperidine salts during Fmoc deprotection, which can interfere with subsequent couplings. Potential for pyrophosphate formation in adjacent pTyr residues.[6][8]
Fmoc-Tyr(PO₃tBu₂)-OH t-Butyl protecting groups are stable during synthesis and cleanly removed during final cleavage. Affords high purity phosphopeptides.Not as commonly cited or commercially available as the benzyl-protected versions.[9][10]

Based on this comparison, Fmoc-Tyr(PO₃Bzl₂)-OH is an excellent choice for synthesizing complex peptides with multiple phosphotyrosines, as its fully protected nature minimizes complications during chain assembly.

Signaling Pathway Context: Tyrosine Kinase Cascade

The peptides synthesized using this protocol are often designed to mimic substrates or binding motifs within cellular signaling pathways. A common example is the cascade initiated by receptor tyrosine kinases (RTKs), where multiple downstream proteins are phosphorylated on tyrosine residues, creating docking sites for proteins containing SH2 domains.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK P1 Substrate Protein 1 RTK->P1 Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization pP1 pY-Protein 1 P1->pP1 SH2_Protein SH2 Domain Protein pP1->SH2_Protein Recruitment & Binding P2 Downstream Effector SH2_Protein->P2 Activation pP2 Activated Effector P2->pP2 Response Cellular Response pP2->Response

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

Experimental Workflow for Multi-Phosphopeptide Synthesis

The overall process follows the standard Fmoc-SPPS workflow, with special considerations for the incorporation of the phosphotyrosine residues and the final deprotection steps.

SPPS_Workflow cluster_loop Synthesis Cycle Start Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Fmoc_Deprotection->Wash1 Wash2 Wash (DMF) Coupling Amino Acid Coupling (AA, HATU, DIPEA in DMF) Wash1->Coupling Wash1->Coupling Coupling->Wash2 Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Cleavage Cleavage & Global Deprotection (TFA Cocktail with Scavengers) Loop->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (LC-MS, MS/MS) Purification->Analysis End Lyophilized Peptide Analysis->End

Caption: General experimental workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Multi-Phosphotyrosine Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing multiple phosphotyrosine residues on a 0.1 mmol scale using Fmoc-Tyr(PO₃Bzl₂)-OH.

1. Materials and Reagents

  • Resin: Rink Amide MBHA resin (or other suitable resin for C-terminal amide).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-Tyr(PO₃Bzl₂)-OH.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. To minimize potential benzylation of sensitive residues, 1-2% ethanedithiol (EDT) can be included.[6]

  • Precipitation Solvent: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (ACN, HPLC grade), water (HPLC grade), 0.1% TFA.

2. Synthesis Procedure (Per Cycle)

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • For standard amino acids: In a separate vial, pre-activate a mixture of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • For Fmoc-Tyr(PO₃Bzl₂)-OH: Due to its bulk, use a slightly longer coupling time or a double coupling protocol if necessary. Use Fmoc-Tyr(PO₃Bzl₂)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 2-4 hours.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

    • The resin is now ready for the next deprotection/coupling cycle.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

3. Cleavage and Deprotection

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The benzyl protecting groups on the phosphate will be removed during this step.[6]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

4. Peptide Precipitation and Purification

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of ACN/water with 0.1% TFA.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the collected fractions by mass spectrometry to identify those containing the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization and Data

The identity and purity of the final multi-phosphorylated peptide must be confirmed.

1. Analytical Techniques

  • LC-MS: To confirm the molecular weight of the purified peptide. The presence of each phosphate group adds 80 Da (HPO₃) to the mass of the non-phosphorylated peptide.[11]

  • Tandem MS (MS/MS): To confirm the peptide sequence and localize the sites of phosphorylation. Fragmentation methods like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD) are employed. ETD and ECD are often preferred as they can reduce the neutral loss of the phosphate group during fragmentation.[11][12][13]

2. Quantitative Data Summary

Successful synthesis should be documented with quantitative data. Below is a template for presenting typical results for peptides with an increasing number of phosphotyrosine incorporations.

Peptide SequenceNo. of pTyrCrude Purity (HPLC Area %)Isolated Yield (mg)Final Purity (HPLC Area %)Expected Mass [M+H]⁺Observed Mass [M+H]⁺
Ac-Gly-Tyr-Gly-NH₂1DataDataDataMassMass
Ac-Gly-Tyr-Tyr-Gly-NH₂2DataDataDataMassMass
Ac-Tyr-Gly-Tyr-Gly-Tyr-NH₂3DataDataDataMassMass

Note: Researchers should populate this table with their experimental data. Yields and purity are sequence-dependent and can be affected by the proximity of the phosphotyrosine residues.

Troubleshooting and Considerations

  • Incomplete Coupling: The bulky nature of Fmoc-Tyr(PO₃Bzl₂)-OH can lead to slow or incomplete coupling. To address this, use extended coupling times, perform a double coupling, or slightly increase the excess of reagents.

  • Premature Deprotection of Benzyl Groups: While generally stable, one of the two benzyl groups on the phosphate is more labile and may be partially removed during lengthy syntheses with repeated TFA treatments (in Boc chemistry) or under certain conditions.[6][14] This is less of a concern in standard Fmoc-SPPS until the final cleavage.

  • Side Reactions during Cleavage: Benzylation of sensitive residues like tryptophan or methionine can occur. The inclusion of scavengers like EDT in the cleavage cocktail is crucial to minimize these side products.[6]

  • β-Elimination: While a major concern for phosphoserine and phosphothreonine, phosphotyrosine is not susceptible to β-elimination under the basic conditions of Fmoc deprotection.[7][15]

  • Aggregation: Peptides containing multiple phosphate groups can be prone to aggregation. Using low-loading resins or incorporating pseudo-prolines can help mitigate this issue.

By following this detailed protocol and considering the potential challenges, researchers can successfully synthesize high-purity peptides containing multiple phosphotyrosine residues for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-Tyr(PO₃Bzl₂)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides is a critical aspect of research in signal transduction, drug discovery, and proteomics. The incorporation of phosphorylated amino acids, such as phosphotyrosine, allows for the detailed study of kinase and phosphatase activity, as well as the protein-protein interactions mediated by phosphorylation. The Fmoc-Tyr(PO₃Bzl₂)-OH monomer is a commonly used building block in solid-phase peptide synthesis (SPPS) for the introduction of a phosphotyrosine residue. The dibenzyl protecting group on the phosphate moiety is advantageous as it is labile to the final acidolytic cleavage step, simplifying the deprotection process.

This document provides detailed application notes and protocols for the efficient cleavage of peptides containing Fmoc-Tyr(PO₃Bzl₂)-OH from the solid support and the simultaneous removal of the benzyl phosphate protecting groups. The selection of an appropriate cleavage cocktail is crucial to ensure high peptide yield and purity by minimizing potential side reactions.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is dependent on the peptide sequence, particularly the presence of other sensitive amino acid residues. While specific quantitative data for the cleavage of Fmoc-Tyr(PO₃Bzl₂)-OH containing peptides is not extensively available in comparative studies, the following table summarizes common cleavage cocktails and their general applications, including recommendations for phosphopeptides based on established principles.

Cleavage CocktailComposition (v/v/v)Recommended ApplicationAdvantagesDisadvantages
TFA / TIS / H₂O 95 : 2.5 : 2.5General purpose for peptides without highly sensitive residues. Suitable for many phosphopeptides."Odorless" and effective for most standard peptides. Triisopropylsilane (TIS) is an efficient scavenger for tert-butyl cations.May not be sufficient to prevent all side reactions in peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides with sensitive residues such as Cys, Met, Trp, and multiple Arg(Pmc/Pbf) residues.[1]Broad-spectrum scavenger cocktail that minimizes a wide range of side reactions, including oxidation and alkylation.[1]Contains malodorous and toxic components (thioanisole, EDT). More complex to prepare.
TFA / EDT / TIS / H₂O 92.5 : 2.5 : 2.5 : 2.5Peptides containing Cysteine to prevent oxidation and disulfide bond formation.EDT is a highly effective scavenger for protecting Cysteine residues.Possesses a strong, unpleasant odor due to EDT.

Experimental Protocols

Protocol 1: Standard Cleavage using TFA / TIS / H₂O

This protocol is suitable for most peptides containing Fmoc-Tyr(PO₃Bzl₂)-OH, especially those that do not contain other sensitive residues like Cysteine or Methionine.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. The benzyl protecting groups on the phosphate are typically removed within this timeframe.[2]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual organic impurities.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage using Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing Fmoc-Tyr(PO₃Bzl₂)-OH along with other sensitive amino acids like Cysteine, Methionine, or Tryptophan to minimize side reactions.[1]

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Follow the same washing and drying procedure as described in Protocol 1.

  • Cleavage Cocktail (Reagent K) Preparation:

    • Caution: This mixture contains toxic and malodorous reagents. Prepare and handle exclusively in a well-ventilated fume hood.

    • Prepare Reagent K by carefully mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[3]

  • Cleavage Reaction:

    • Add Reagent K to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same precipitation, washing, and drying procedures as outlined in Protocol 1.

Protocol 3: Purification of the Cleaved Phosphopeptide by RP-HPLC

Materials:

  • Crude, dried phosphopeptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added.

    • Centrifuge the sample to remove any insoluble material.

  • HPLC Purification:

    • Inject the dissolved peptide onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the major peptide peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the phosphopeptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final, purified phosphopeptide as a white powder.

Mandatory Visualizations

experimental_workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O or Reagent K) start->prep_cocktail cleavage Cleavage Reaction (2-4 hours at RT) prep_cocktail->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation wash Wash and Dry Crude Peptide precipitation->wash purification Purify by RP-HPLC wash->purification analysis Analyze Fractions (Mass Spectrometry) purification->analysis lyophilization Lyophilize Pure Fractions analysis->lyophilization end End: Purified Phosphopeptide lyophilization->end signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding SH2_protein SH2 Domain Protein (e.g., Grb2) Dimerization->SH2_protein 3. Recruitment via Phosphotyrosine Downstream Downstream Signaling Cascade (e.g., Ras-MAPK pathway) SH2_protein->Downstream Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

References

Application Notes and Protocols for the Characterization of Peptides Containing Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for characterizing synthetic peptides incorporating the protected phosphotyrosine analog, Fmoc-Tyr(PO3Bzl2)-OH. This document outlines detailed protocols for solid-phase peptide synthesis, purification, and characterization by HPLC, mass spectrometry, and NMR spectroscopy.

Introduction to this compound in Peptide Synthesis

Tyrosine phosphorylation is a critical post-translational modification that governs numerous cellular signaling pathways. Synthetic phosphopeptides are invaluable tools for studying the enzymes involved in these pathways, such as protein tyrosine kinases and phosphatases.[1] The use of pre-phosphorylated Fmoc-amino acids is a standard method in solid-phase peptide synthesis (SPPS) to ensure the precise incorporation of phosphotyrosine.[1]

This compound is a derivative of phosphotyrosine where the phosphate group is protected by two benzyl groups. While it can be used in Fmoc-SPPS, it is important to note that it is often converted to the monobenzyl derivative, Fmoc-Tyr(PO(OBzl)OH)-OH, under the basic conditions of piperidine treatment used for Fmoc group removal.[1] This in-situ modification should be considered during the synthesis and subsequent analysis.

Key Signaling Pathways Involving Phosphotyrosine

Tyrosine phosphorylation is a key event in many signaling pathways, including those mediated by Receptor Tyrosine Kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for proteins containing Src Homology 2 (SH2) domains. This initiates downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_monomer1 RTK Ligand->RTK_monomer1 Binding RTK_monomer2 RTK Ligand->RTK_monomer2 RTK_dimer RTK Dimer (Autophosphorylation) RTK_monomer1->RTK_dimer Dimerization RTK_monomer2->RTK_dimer Dimerization SH2_protein SH2 Domain Protein RTK_dimer->SH2_protein Recruitment Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) SH2_protein->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Receptor Tyrosine Kinase (RTK) Signaling Pathway.

SH2_Domain_Binding Phosphopeptide Phosphopeptide (pY-containing) SH2_Domain SH2 Domain Phosphopeptide->SH2_Domain Binding pY_Binding_Pocket pY Binding Pocket (Conserved) SH2_Domain->pY_Binding_Pocket recognizes pY Specificity_Pocket Specificity Pocket (Variable) SH2_Domain->Specificity_Pocket recognizes C-terminal residues Downstream_Effector Downstream Effector Activation SH2_Domain->Downstream_Effector

SH2 Domain-Phosphopeptide Interaction.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing Tyr(PO3Bzl2) on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[2]

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_DMF Wash (DMF) Fmoc_Deprotection->Washing_DMF Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing_DMF->Amino_Acid_Coupling Washing_DMF_DCM Wash (DMF, DCM) Amino_Acid_Coupling->Washing_DMF_DCM Repeat_Cycle Repeat Cycle for Each Amino Acid Washing_DMF_DCM->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage_Deprotection Cleavage and Side-Chain Deprotection (e.g., Reagent K) Final_Deprotection->Cleavage_Deprotection Precipitation Precipitation (Cold Ether) Cleavage_Deprotection->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Fmoc-SPPS Workflow.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.

    • For this compound: Use the same coupling conditions. Be aware of the potential for partial debenzylation to the monobenzyl form during subsequent piperidine treatments.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-4 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide pellet.

Synthesis StepReagentsTime
Resin SwellingDMF30-60 min
Fmoc Deprotection20% Piperidine in DMF5 min + 15 min
Amino Acid CouplingFmoc-AA-OH, HBTU, HOBt, DIPEA1-2 hours
Cleavage & DeprotectionReagent K2-4 hours
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Solvent B) and then dilute with Solvent A to approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm and 280 nm

    • Gradient: A typical starting gradient is 5-65% Solvent B over 30 minutes. Due to the hydrophobicity of the remaining benzyl group(s), a steeper or higher final concentration of Solvent B may be required for elution.

  • Fraction Collection: Collect fractions corresponding to the major peaks for subsequent analysis.

ParameterCondition
ColumnC18 Reversed-Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Detection214 nm, 280 nm
Gradient5-65% B over 30 min (to be optimized)
Protocol 3: Mass Spectrometry (MS)

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capabilities.

Sample Preparation:

  • For ESI: Dilute the HPLC-purified fraction in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • For MALDI: Co-crystallize the peptide fraction with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

Data Acquisition:

  • Full Scan (MS1): Acquire a full scan to determine the molecular weight of the peptide. Compare the observed mass with the theoretical mass of the peptide with a monobenzyl phosphate group, as complete debenzylation may not occur during standard cleavage.

  • Tandem MS (MS/MS): Select the parent ion of interest for fragmentation.

Expected Fragmentation:

  • Characteristic phosphotyrosine immonium ion: m/z 216.04.[3]

  • Neutral loss of HPO3: -80 Da from the precursor or fragment ions.[3]

  • Loss of the benzyl group: -90 Da.

  • Loss of the benzylated phosphate group: -170 Da (monobenzyl).

  • Standard b- and y-type peptide backbone fragment ions.

Ion Typem/zDescription
Immonium Ion216.04Characteristic for Phosphotyrosine
Neutral Loss-80 DaLoss of HPO3
Neutral Loss-90 DaLoss of Benzyl group
Neutral Loss-170 DaLoss of Monobenzyl Phosphate
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the lyophilized pure peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

Experiments:

  • ¹H NMR: To observe the proton signals of the peptide.

  • ³¹P NMR: To specifically detect the phosphorus atom in the phosphotyrosine residue. The chemical shift will be indicative of the phosphorylation state and the presence of protecting groups.[4][5] The presence of a benzyl group will influence the chemical shift compared to an unprotected phosphotyrosine.[6]

Expected Observations:

  • In ¹H NMR, signals corresponding to the aromatic protons of the benzyl group will be present if not fully cleaved.

  • In ³¹P NMR, a single peak will confirm the presence of a single phosphorylation site. The chemical shift will differ from that of unprotected phosphotyrosine.

Data Presentation

Table 1: Summary of Analytical Characterization Data for a Hypothetical Peptide (Ac-Gly-Tyr(PO3BzlH)-Ala-NH2)

Analytical TechniqueParameterExpected ResultObserved Result
RP-HPLC Retention TimeDependent on gradiente.g., 15.2 min
Purity>95%96.5%
Mass Spectrometry (ESI-MS) [M+H]⁺ (Theoretical)495.17 Da495.18 Da
[M+Na]⁺ (Theoretical)517.15 Da517.16 Da
Tandem MS (MS/MS) Key Fragment Ionsb₂, y₁, pY immonium (216.04)Observed
Neutral loss of HPO₃ (-80)Observed
Neutral loss of Benzyl (-90)Observed
³¹P NMR Chemical Shift (ppm)Dependent on solvente.g., -5.2 ppm

Conclusion

The analytical characterization of peptides synthesized with this compound requires careful consideration of the lability of the benzyl protecting groups. The provided protocols for SPPS, HPLC, MS, and NMR offer a comprehensive framework for the successful synthesis, purification, and characterization of these important research tools. Researchers should be particularly mindful of the likely in-situ conversion of the dibenzyl phosphate to a monobenzyl phosphate during synthesis and tailor their analytical strategies accordingly.

References

Application of Fmoc-Tyr(PO3Bzl2)-OH in SH2 Domain Binding Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) residues within a particular sequence context.[1][2] This recognition is a fundamental mechanism in intracellular signal transduction, governing a multitude of cellular processes, including growth, differentiation, and metabolism.[3][4] The dysregulation of signaling pathways mediated by SH2 domains is implicated in numerous diseases, particularly cancer.[5][6] Consequently, the study of SH2 domain-phosphopeptide interactions is of paramount importance for both fundamental biological research and the development of novel therapeutics.

The chemical synthesis of phosphopeptides is a key enabling technology for these studies. Fmoc-Tyr(PO3Bzl2)-OH, a protected phosphotyrosine amino acid derivative, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides containing a stable phosphotyrosine mimic. The benzyl protecting groups on the phosphate are stable during peptide chain assembly and can be removed during the final cleavage and deprotection step. While other protecting groups like t-butyl are also used, the dibenzyl-protected version offers a reliable method for incorporating phosphotyrosine into desired peptide sequences.[5][7] These synthetic phosphopeptides are indispensable tools for investigating the binding affinity, specificity, and kinetics of SH2 domains.

This document provides detailed application notes and protocols for researchers utilizing phosphopeptides synthesized with this compound to study SH2 domain binding.

Quantitative Analysis of SH2 Domain-Phosphopeptide Interactions

The affinity of a phosphopeptide for an SH2 domain is a critical parameter in understanding the strength and specificity of the interaction. Various biophysical techniques are employed to determine the dissociation constant (Kd), which reflects this affinity. The following table summarizes representative binding data for phosphopeptides interacting with different SH2 domains.

Phosphopeptide SequenceSH2 DomainExperimental MethodDissociation Constant (Kd)Reference
GpYLPQNIDSTAT4Fluorescence Polarization34 ± 4 nM[8]
pYEEIv-SrcSurface Plasmon Resonance~3.7 nM (Kd,app)[9][10]
EPQpYEEIPIALckSurface Plasmon ResonanceNot specified[11]
pYVNVGrb2Isothermal Titration CalorimetryNot specified[12]
Hamster polyoma middle T antigen derivedSrcIsothermal Titration Calorimetry600 nM[13]
PDGF receptor derivedPI3-kinase (p85 N-terminal)Isothermal Titration Calorimetry300 nM[13]
Lck C-terminus derivedLckIsothermal Titration Calorimetry4 µM[13]

Signaling Pathway and Experimental Visualizations

To better illustrate the context and methodologies of SH2 domain binding studies, the following diagrams outline a key signaling pathway and the workflows of common experimental techniques.

SH2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) pY Phosphotyrosine (pY) RTK->pY Autophosphorylation Grb2 Grb2 (Adaptor Protein) pY->Grb2 Binding via SH2 domain SH2 SH2 Domain Grb2->SH2 SH3 SH3 Domain Grb2->SH3 Sos Sos (GEF) Grb2->Sos Recruitment via SH3 domain Ras Ras (GTPase) Sos->Ras Activation (GDP to GTP) Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream Signal Propagation

Caption: A simplified signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation, leading to the recruitment of the Grb2 adaptor protein via its SH2 domain to a phosphotyrosine site.

FP_Workflow start Start prepare_reagents Prepare Fluorescently-Labeled Phosphopeptide and SH2 Domain start->prepare_reagents titration Titrate SH2 Domain into a Constant Concentration of Labeled Peptide prepare_reagents->titration incubate Incubate to Reach Equilibrium titration->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp data_analysis Plot Polarization vs. [SH2] and Fit to a Binding Isotherm to Determine Kd measure_fp->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

SPR_Workflow start Start immobilize Immobilize Phosphopeptide on Sensor Chip Surface start->immobilize inject_analyte Inject SH2 Domain (Analyte) at Various Concentrations immobilize->inject_analyte association Monitor Association Phase (Binding) inject_analyte->association dissociation Inject Buffer and Monitor Dissociation Phase association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration data_analysis Analyze Sensorgrams to Determine kon, koff, and Kd dissociation->data_analysis regeneration->inject_analyte Next Concentration end End data_analysis->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Detailed Experimental Protocols

The following protocols provide a general framework for performing common SH2 domain binding assays. Specific parameters may need to be optimized for individual protein-peptide pairs.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled phosphopeptide tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger SH2 domain, the complex tumbles more slowly, leading to an increase in polarization. This change in polarization is dependent on the concentration of the SH2 domain and can be used to determine the binding affinity.[8][14]

Materials:

  • Fluorescently labeled phosphopeptide (e.g., with 5-carboxyfluorescein)

  • Purified SH2 domain protein

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Microplate reader with FP capabilities

  • Low-volume black microplates (e.g., 384-well)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled phosphopeptide in the assay buffer. The final concentration in the assay should be well below the expected Kd. A typical starting concentration is 1-10 nM.

    • Prepare a dilution series of the SH2 domain protein in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 10 µM).

  • Assay Setup:

    • In a 384-well plate, add a constant volume of the labeled phosphopeptide solution to each well.

    • Add an equal volume of the SH2 domain dilutions to the respective wells. Include wells with buffer only (blank) and wells with labeled peptide only (minimum polarization).

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This time should be determined empirically but is typically 30-60 minutes.

  • Measurement:

    • Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the measured polarization values against the logarithm of the SH2 domain concentration.

    • Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the Kd.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic and Equilibrium Analysis

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, typically the phosphopeptide) is immobilized on the chip, and the other (the analyte, the SH2 domain) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a change in the resonance angle. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[11][12]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Phosphopeptide with a functional group for immobilization (e.g., N-terminal biotin or a primary amine)

  • Purified SH2 domain protein

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., with EDC/NHS for amine coupling).

    • Inject the phosphopeptide solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the SH2 domain protein in the running buffer.

    • Inject the SH2 domain solutions sequentially over the immobilized peptide surface at a constant flow rate. Start with the lowest concentration and proceed to the highest.

    • Each injection cycle consists of an association phase (analyte injection) followed by a dissociation phase (buffer injection).

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The real-time binding data (sensorgrams) are recorded for each analyte concentration.

    • The association and dissociation phases of the sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. In a typical experiment, a solution of the ligand (e.g., phosphopeptide) is titrated into a solution of the macromolecule (SH2 domain) in a sample cell. The heat released or absorbed during the binding event is measured. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13][15]

Materials:

  • Isothermal titration calorimeter

  • Purified SH2 domain protein

  • Synthetic phosphopeptide

  • Dialysis buffer (e.g., 20 mM phosphate buffer pH 7.0, 100 mM NaCl)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the SH2 domain protein and the phosphopeptide against the same buffer to minimize heat changes due to buffer mismatch.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the SH2 domain solution into the sample cell of the calorimeter.

    • Load the phosphopeptide solution into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • Titration:

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of small, sequential injections of the peptide solution into the protein solution while stirring.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

References

Application Notes and Protocols for Manual Solid-Phase Synthesis of Phosphotyrosine-Containing Peptides using Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing a myriad of physiological and pathological processes. The study of these signaling pathways often necessitates the use of synthetic phosphotyrosine-containing peptides as tools to investigate protein-protein interactions, enzyme kinetics, and as potential therapeutic agents.[1] Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy is the preferred method for preparing these peptides.[2] This document provides a detailed guide for the manual synthesis of phosphotyrosine peptides using the building block Nα-Fmoc-O-(dibenzylphosphono)-L-tyrosine (Fmoc-Tyr(PO3Bzl2)-OH). This derivative is a valuable reagent for the direct incorporation of phosphotyrosine into peptide sequences, with the benzyl protecting groups on the phosphate being readily removable during the final cleavage from the resin.[2]

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is crucial for its successful application in peptide synthesis.

PropertyValue
Full Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine
CAS Number 134150-51-9
Molecular Formula C38H34NO8P
Molecular Weight 675.65 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group Dibenzylphosphono
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF) Benzyl (Bzl): Acid-labile (e.g., strong acid like TFA)

Experimental Workflow for Manual SPPS

The overall workflow for the manual solid-phase synthesis of a phosphotyrosine-containing peptide involves a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

SPPS_Workflow Start Start: Resin Support Swell 1. Resin Swelling Start->Swell Deprotection 2. Fmoc Deprotection Swell->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative FinalDeprotection 7. Final Fmoc Deprotection Kaiser->FinalDeprotection Final Amino Acid Coupled Repeat->Deprotection FinalWash 8. Final Washing FinalDeprotection->FinalWash Cleavage 9. Cleavage & Deprotection FinalWash->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation End End: Crude Peptide Precipitation->End

Caption: General workflow for manual Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different synthesis scales.

Resin Preparation and Swelling

Proper swelling of the resin is critical for achieving optimal reaction kinetics.

  • Procedure:

    • Place the appropriate amount of resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g for a 0.1 mmol synthesis) into a fritted syringe reaction vessel.

    • Add 5 mL of N,N-Dimethylformamide (DMF).

    • Agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.

    • Drain the DMF using vacuum or by applying gentle pressure to the syringe.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add 5 mL of the deprotection solution to the swelled resin.

    • Agitate for 3-5 minutes and then drain the solution.

    • Add a fresh 5 mL aliquot of the deprotection solution.

    • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and proceed immediately to the washing step.

Washing

Thorough washing is essential to remove residual piperidine and byproducts.

  • Reagents:

    • DMF

  • Procedure:

    • Add 5 mL of DMF to the resin and agitate for 30-60 seconds. Drain.

    • Repeat the DMF wash 5-7 times.

Amino Acid Coupling

This protocol describes the activation and coupling of this compound. The same general procedure can be applied to other standard Fmoc-amino acids. For the coupling of this compound, uronium-based coupling reagents are generally effective.

  • Reagents and Stoichiometry:

Reagent/ComponentEquivalents (relative to resin loading)Moles (for 0.1 mmol scale)Weight/Volume (for 0.1 mmol scale)
This compound30.3 mmol202.7 mg
HATU2.90.29 mmol110.3 mg
DIPEA60.6 mmol105 µL
DMF--~3 mL
  • Coupling Procedure:

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in approximately 2 mL of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and vortex briefly. This is the activation mixture.

    • Immediately add the activation mixture to the deprotected and washed resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

    • Drain the coupling solution.

Post-Coupling Wash
  • Procedure:

    • Wash the resin with 5 mL of DMF three times to remove excess reagents.

Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

  • Procedure:

    • Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

    • Wash the beads with ethanol and then add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).

    • Heat the test tube at 100-120°C for 5 minutes.

    • Observe the color:

      • Blue beads/solution: Positive result, indicating incomplete coupling (free amines are present).

      • Yellow/Colorless beads/solution: Negative result, indicating a complete coupling reaction.

  • Action: If the Kaiser test is positive, a second coupling (recoupling) should be performed with a freshly prepared activation mixture. If the test remains positive after recoupling, any remaining free amines should be "capped" using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Iterative Cycles

Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide chain.

Final Fmoc Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed by following the deprotection protocol in step 2.

Final Washing and Drying
  • Procedure:

    • After the final Fmoc deprotection and subsequent DMF washes, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage and Side-Chain Deprotection

This step cleaves the synthesized peptide from the resin support and simultaneously removes the benzyl protecting groups from the phosphate and other acid-labile side-chain protecting groups.

  • Cleavage Cocktail ("Reagent K"):

ComponentPercentage (v/v)Volume for 10 mLPurpose
Trifluoroacetic Acid (TFA)82.5%8.25 mLCleavage agent
Phenol5%0.5 g (solid)Scavenger for cations
Water5%0.5 mLScavenger, aids solubility
Thioanisole5%0.5 mLScavenger for benzyl cations
1,2-Ethanedithiol (EDT)2.5%0.25 mLScavenger for trityl groups
  • Cleavage Procedure:

    • Caution: Perform this procedure in a well-ventilated fume hood as TFA is highly corrosive.

    • Prepare the cleavage cocktail fresh just before use.

    • Add approximately 5-10 mL of the cleavage cocktail to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Peptide Precipitation and Isolation
  • Procedure:

    • In a fume hood, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Place the tube on ice for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the peptide pellet under vacuum to obtain the crude product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Coupling of this compound - Steric hindrance - Insufficient activation time or reagents - Aggregation of the peptide chain- Perform a second coupling (recouple). - Increase the coupling time to 3-4 hours. - Use a stronger coupling reagent like HATU if not already in use. - Consider using a different solvent like N-Methyl-2-pyrrolidone (NMP).
Partial Deprotection of Benzyl Groups during Synthesis The dibenzylphosphono group is slightly labile to the piperidine used for Fmoc deprotection.This is a known issue but is generally manageable. The resulting monobenzyl phosphotyrosine can still be coupled in subsequent steps. Ensure complete cleavage at the end of the synthesis. For multi-phosphotyrosine peptides, consider using a milder base for Fmoc deprotection if this becomes a significant issue.
Low Yield of Crude Peptide - Incomplete coupling at one or more steps - Peptide aggregation - Incomplete cleavage from the resin- Monitor each coupling step carefully with the Kaiser test. - For difficult sequences, consider microwave-assisted synthesis. - Extend the cleavage time to 4 hours.
Presence of Deletion Sequences in Mass Spectrometry - Incomplete Fmoc deprotection - Incomplete coupling- Ensure sufficient deprotection time and fresh piperidine solution. - Implement capping of unreacted amines after a positive Kaiser test post-coupling.

Purification and Characterization

The crude phosphopeptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl Groups from Phosphotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of benzyl groups from phosphotyrosine residues in synthetic peptides.

Troubleshooting Guide

Incomplete removal of benzyl protecting groups from phosphotyrosine is a common obstacle in peptide synthesis. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Incomplete or Stalled Deprotection Reaction

Initial Assessment:

  • Analyze the crude product: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the presence of partially or fully protected peptide. Incomplete deprotection will result in peaks with a higher mass corresponding to the benzyl group(s) still attached.

  • Review your protocol: Double-check the reaction conditions, reagent concentrations, and reaction time against established protocols.

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Troubleshooting_Workflow cluster_start cluster_analysis Problem Analysis cluster_causes Common Causes cluster_solutions Solutions cluster_catalyst_actions cluster_conditions_actions cluster_substrate_actions cluster_alt_methods_actions cluster_end start Incomplete Deprotection Observed cause Identify Potential Cause start->cause catalyst Catalyst Issues cause->catalyst e.g., poisoning, inactivity conditions Reaction Conditions cause->conditions e.g., time, pressure, temp. substrate Substrate/Solvent Issues cause->substrate e.g., solubility, impurities catalyst_sol Optimize Catalyst catalyst->catalyst_sol alt_methods Consider Alternative Methods catalyst->alt_methods conditions_sol Adjust Conditions conditions->conditions_sol conditions->alt_methods substrate_sol Modify Substrate/Solvent substrate->substrate_sol substrate->alt_methods fresh_catalyst fresh_catalyst catalyst_sol->fresh_catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) increase_loading increase_loading catalyst_sol->increase_loading Increase Catalyst Loading check_poisoning check_poisoning catalyst_sol->check_poisoning Check for Catalyst Poisons (e.g., sulfur compounds) increase_time increase_time conditions_sol->increase_time Increase Reaction Time increase_pressure increase_pressure conditions_sol->increase_pressure Increase H₂ Pressure adjust_temp adjust_temp conditions_sol->adjust_temp Adjust Temperature change_solvent change_solvent substrate_sol->change_solvent Change Solvent System purify_substrate purify_substrate substrate_sol->purify_substrate Purify Starting Material transfer_hydrogenation transfer_hydrogenation alt_methods->transfer_hydrogenation Transfer Hydrogenation chemical_cleavage chemical_cleavage alt_methods->chemical_cleavage Chemical Cleavage (e.g., TMSBr) end Successful Deprotection fresh_catalyst->end increase_loading->end check_poisoning->end increase_time->end increase_pressure->end adjust_temp->end change_solvent->end purify_substrate->end transfer_hydrogenation->end chemical_cleavage->end

Caption: A step-by-step workflow for troubleshooting incomplete benzyl deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete benzyl group deprotection from phosphotyrosine?

A1: The most frequent causes include:

  • Catalyst Inactivation/Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., methionine, cysteine residues in the peptide sequence, or impurities from reagents). Other functionalities like phosphines can also deactivate the catalyst.[1]

  • Catalyst Activity: The activity of Pd/C can vary between batches and diminish with age. Pearlman's catalyst (Pd(OH)₂/C) is often more active, especially for N-benzyl groups.[2]

  • Poor Solubility: The protected peptide may have poor solubility in the reaction solvent, limiting its access to the catalyst surface.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.

  • Steric Hindrance: While less common for the benzyl groups on the phosphate, steric hindrance in the vicinity of the phosphotyrosine residue can slow down the reaction.

Q2: My TLC/LC-MS analysis shows one of the two benzyl groups on the phosphate is removed, but the other remains. Why is this and how can I remove the second one?

A2: It has been observed that one of the benzyl protecting groups on the phosphate can be more labile and may be partially removed during preceding acidic steps, such as Boc deprotection with TFA.[3][4] The remaining benzyl group can be more resistant to cleavage. To remove the second, more stubborn benzyl group, you may need to employ more forcing conditions such as:

  • Prolonging the reaction time.

  • Increasing the hydrogen pressure.

  • Using a more active catalyst like Pearlman's catalyst.

  • Switching to a chemical deprotection method like treatment with TMSBr.

Q3: Are there alternative methods to catalytic hydrogenation for removing benzyl groups from phosphotyrosine?

A3: Yes, several alternative methods can be employed, especially when catalytic hydrogenation is ineffective due to catalyst poisoning or the presence of other reducible functional groups:

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, such as ammonium formate, formic acid, or cyclohexene, with a palladium catalyst.[3][4] It can sometimes be more efficient and avoids the need for handling hydrogen gas.

  • Acid-Mediated Cleavage: Reagents like trifluoroacetic acid (TFA), hydrobromic acid (HBr), or bromotrimethylsilane (TMSBr) can be used to cleave benzyl ethers.[3][5][6] TMSBr is particularly effective for debenzylating phosphate esters.[6]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.

Q4: How can I improve the efficiency of my catalytic hydrogenation reaction?

A4: To enhance the efficiency of your deprotection, consider the following optimizations:

  • Catalyst: Use a fresh, high-quality catalyst. For challenging deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C) or a mixture of Pd/C and Pd(OH)₂/C.[2]

  • Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol% or even equal weight to the substrate).

  • Solvent: The choice of solvent can significantly impact the reaction rate. The general order of efficiency for debenzylation with Pd/C is often cited as THF > Acetic Acid >> Ethanol > Methanol > Toluene.[7] Ensure your substrate is soluble in the chosen solvent.

  • Hydrogen Pressure: If using hydrogen gas, increasing the pressure (e.g., using a Parr hydrogenator) can significantly accelerate the reaction.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can improve the reaction rate, but should be done cautiously to avoid side reactions.

  • Acidic Co-solvent: Adding a small amount of a non-nucleophilic acid like acetic acid or a few drops of HCl can sometimes accelerate the cleavage of O-benzyl ethers.

Quantitative Data Summary

The following tables provide a summary of quantitative data for benzyl group deprotection. Note that the data is primarily from studies on carbohydrates and other benzyl ethers, as specific comparative data for phosphotyrosine is limited. This information should be used as a general guideline for optimizing your deprotection strategy.

Table 1: Comparison of Catalysts for Benzyl Ether Deprotection

CatalystSubstrate ExampleCatalyst LoadingHydrogen SourceSolventTemperature (°C)TimeYield (%)Reference
10% Pd/CAryl benzyl ethers10 mol%H₂ (balloon)EthanolRTOvernight~100[8]
5% Pd/CPer-O-benzyl disaccharide0.5 eqH₂Acetic AcidRTOvernightHigh[8]
20% Pd(OH)₂/C (Pearlman's)Per-O-benzyl disaccharide0.5 eqH₂Acetic AcidRTOvernightHigh[8]
10% Pd/CBenzylidene acetals/benzyl ethers10 wt%TriethylsilaneMethanolRT1-3 h87-95[8]
Nickel BorideBenzyl estersN/A (in situ)NaBH₄MethanolRT5-60 minup to 95[9]

Table 2: Comparison of Deprotection Methods

MethodReagentsSubstrate ExampleTemperature (°C)TimeYield (%)Key AdvantagesKey DisadvantagesReference
Catalytic Hydrogenation10% Pd/C, H₂Benzyl ethersRTHours to days>90Mild conditions, high yieldCatalyst poisoning, requires H₂ gas[10]
Transfer Hydrogenation10% Pd/C, Ammonium FormateN-benzyl protected substrateRefluxVariableHighNo H₂ gas required, often fasterByproducts from H-donor[3]
Birch ReductionNa, liq. NH₃Benzyl ethers-78 to -33RapidGood to highTolerant of groups sensitive to hydrogenationCryogenic temps, hazardous reagents[10]
Acidolysis~80% TFAFmoc-Nit(Bn)-OH25MinutesN/A (rate study)Rapid for activated systemsHarshly acidic, may cleave other groups[5]
Chemical CleavageTMSBrDibenzyl arylphosphate estersRTVariableGoodSelective for phosphate estersCorrosive and moisture-sensitive reagent[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol describes a general procedure for the deprotection of a benzyl-protected phosphotyrosine-containing peptide.

  • Dissolve the Substrate: Dissolve the benzyl-protected peptide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture like THF/methanol/water). The concentration should typically be around 0.1 M.

  • Add Catalyst: In a flask equipped with a magnetic stir bar, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by an appropriate method, such as reverse-phase HPLC.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative to using hydrogen gas.

  • Setup: To a stirred suspension of the benzyl-protected peptide (1.0 eq) and 10% Pd/C (typically 20-50% by weight of the substrate) in methanol, add ammonium formate (5.0 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product as needed.

Protocol 3: Deprotection using Bromotrimethylsilane (TMSBr)

This method is particularly useful for the deprotection of benzyl groups from phosphate esters.

  • Setup: Dissolve the benzyl-protected phosphotyrosine-containing peptide in a dry, inert solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add TMSBr (typically 2-4 equivalents per benzyl group) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by adding a mixture of methanol and water.

  • Isolation: Remove the solvents under reduced pressure. The crude product can then be purified by HPLC.

Visualizations

Phosphotyrosine Signaling Pathway

Phosphotyrosine (pTyr) signaling is a fundamental mechanism in cellular communication. It is initiated by the phosphorylation of tyrosine residues by protein tyrosine kinases (PTKs), creating binding sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. This leads to the activation of downstream signaling cascades that regulate various cellular processes.

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Phosphotyrosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pY pTyr RTK->pY autophosphorylates Ligand Ligand Ligand->RTK binds Grb2 Grb2 (SH2 domain) pY->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: A simplified diagram of a typical phosphotyrosine signaling pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

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SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin with first Amino Acid Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage after final amino acid Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: A general workflow for solid-phase peptide synthesis (SPPS).

References

Preventing beta-elimination with phosphoserine vs phosphotyrosine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and FAQs to address challenges related to the stability of phosphoserine and phosphotyrosine derivatives in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is beta-elimination and why is it a concern for phosphoserine?

A1: Beta-elimination is a chemical reaction that can occur with amino acids that have a leaving group on their beta-carbon. In the context of phosphoserine (pSer), under basic conditions, the acidic proton on the alpha-carbon is abstracted. This is followed by the elimination of the phosphate group from the beta-carbon, resulting in the formation of a dehydroalanine (Dha) residue. This modification is problematic as it alters the peptide's structure, which can lead to a loss of biological activity. The highly reactive Dha can also further react with nucleophiles, such as piperidine (commonly used in peptide synthesis), leading to undesired adducts.[1] Phosphorylated serine residues are particularly prone to β-elimination due to the electron-withdrawing nature of the phosphate group, which increases the acidity of the α-proton.[1]

Q2: Is phosphotyrosine also susceptible to beta-elimination?

A2: Phosphotyrosine (pTyr) is significantly more stable and less prone to beta-elimination compared to phosphoserine.[2] The chemical structure of phosphotyrosine, with its aromatic ring, provides greater stability to the phosphate ester bond. While degradation of phosphotyrosine-containing proteins can occur, it is less of a concern during standard experimental procedures like peptide synthesis and mass spectrometry compared to phosphoserine.[2][3]

Q3: What are non-hydrolyzable analogs and why are they useful?

A3: Non-hydrolyzable analogs are synthetic molecules that mimic the structure and function of phosphorylated amino acids but are resistant to enzymatic cleavage by phosphatases and chemical degradation, including beta-elimination. For phosphoserine, a common analog is 2-amino-4-phosphonobutyric acid, where an oxygen atom in the phosphate group is replaced by a methylene (CH₂) group.[4] For phosphotyrosine, analogs like phosphonodifluoromethyl phenylalanine (F₂Pmp) offer enhanced stability.[2] These analogs are invaluable tools for studying phosphorylation-dependent processes without the complication of dephosphorylation or degradation.[4]

Q4: How can I detect if beta-elimination has occurred in my peptide sample?

A4: The occurrence of beta-elimination can be detected using standard analytical techniques:

  • Mass Spectrometry (MS): Beta-elimination of a phosphate group results in a characteristic mass loss of 98 Da (H₃PO₄). The formation of dehydroalanine from serine results in a mass loss of 18 Da (H₂O).[1]

  • High-Performance Liquid Chromatography (HPLC): The formation of dehydroalanine or its adducts will result in new peaks in the chromatogram that typically elute at different retention times than the desired phosphopeptide.[1]

Troubleshooting Guides

Issue: Significant Beta-Elimination Observed During Solid-Phase Peptide Synthesis (SPPS) of a Phosphoserine-Containing Peptide

Possible Cause & Solution:

  • Strong Base for Fmoc Deprotection: The use of strong bases like piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a primary cause of beta-elimination.[1]

    • Solution: For the deprotection step immediately following the incorporation of phosphoserine, consider using a milder base. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF or a 1:1 mixture of cyclohexylamine and DCM have been shown to suppress beta-elimination.[5][6]

  • Elevated Temperatures: High temperatures, often used to accelerate coupling and deprotection steps, significantly increase the rate of beta-elimination.

    • Solution: Avoid elevated temperatures during the synthesis of phosphoserine-containing peptides. Perform coupling and deprotection steps at room temperature.

  • Inappropriate Protecting Group for the Phosphate: The choice of protecting group for the phosphate moiety is critical.

    • Solution: Use a monobenzyl (OBzl) protecting group for the phosphoserine residue, such as in Fmoc-Ser(PO(OBzl)OH)-OH. This protecting group provides a good balance of stability during synthesis and ease of removal during final cleavage.[5]

Issue: Low Yield of Phosphotyrosine-Containing Peptide

Possible Cause & Solution:

  • Steric Hindrance During Coupling: The bulky nature of the protected phosphotyrosine residue can lead to incomplete coupling reactions.

    • Solution: Use a more efficient coupling reagent such as HATU or HBTU. Consider double coupling (repeating the coupling step) to ensure the reaction goes to completion. Pre-activation of the amino acid can also improve coupling efficiency.

  • Degradation During Cleavage: While more stable than phosphoserine, phosphotyrosine can still be susceptible to degradation under harsh cleavage conditions.

    • Solution: Optimize the cleavage cocktail and time. Ensure that appropriate scavengers are included in the cleavage cocktail to prevent side reactions.

Data Presentation

Table 1: Comparative Stability of Phosphoserine and Phosphotyrosine

PropertyPhosphoserine (pSer)Phosphotyrosine (pTyr)
Susceptibility to Beta-Elimination High, especially under basic conditionsLow
Stability in Mass Spectrometry Prone to neutral loss of H₃PO₄ (98 Da)More stable, less prone to neutral loss
Stability during SPPS (Fmoc chemistry) Requires special precautions (milder base, RT)Generally stable under standard conditions

Table 2: Strategies to Minimize Beta-Elimination of Phosphoserine in SPPS

StrategyDescriptionEfficacy
Use of Milder Deprotection Base Replace 20% piperidine in DMF with 2% DBU in DMF or 50% cyclohexylamine in DCM for the deprotection step after pSer incorporation.[5][6]High
Room Temperature Synthesis Avoid elevated temperatures during all synthesis steps.High
Monobenzyl Phosphate Protection Utilize Fmoc-Ser(PO(OBzl)OH)-OH as the building block.[5]Moderate to High

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Phosphoserine-Containing Peptide with Minimized Beta-Elimination
  • Resin Swelling and Initial Deprotection: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling (Pre-Phosphoserine): Couple the desired Fmoc-protected amino acids using a standard coupling reagent like HATU/DIPEA in DMF.

  • Phosphoserine Incorporation: Couple Fmoc-Ser(PO(OBzl)OH)-OH using HATU/DIPEA in DMF. Allow for a longer coupling time (e.g., 4 hours) and perform a Kaiser test to ensure completion.

  • Fmoc Deprotection of Phosphoserine: Use a solution of 2% DBU in DMF for 15-20 minutes at room temperature to remove the Fmoc group from the phosphoserine residue.[5]

  • Chain Elongation (Post-Phosphoserine): Continue coupling the remaining amino acids using standard 20% piperidine in DMF for deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Non-Hydrolyzable Phosphoserine Analog (2-Amino-4-phosphonobutyric acid)

The synthesis of 2-amino-4-phosphonobutyric acid can be achieved through various routes. One common method involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde, followed by a sequence of reactions including cycloaddition, photoelimination of N₂, and acid hydrolysis.[7] For incorporation into peptides, an Fmoc-protected version would be synthesized and used in SPPS.

Protocol 3: General Kinase Assay Using a Non-Hydrolyzable Peptide Substrate
  • Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl₂, and ATP.

  • Prepare Substrate: Synthesize a peptide containing the kinase recognition motif with a non-hydrolyzable phosphoserine or phosphotyrosine analog at the phosphorylation site.

  • Kinase Reaction: Incubate the kinase, peptide substrate, and [γ-³²P]ATP in the kinase reaction buffer at the optimal temperature for the kinase.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling in SDS-PAGE sample buffer).

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the radiolabeled peptide by autoradiography. The absence of phosphorylation on the non-hydrolyzable analog-containing peptide can serve as a negative control.

Mandatory Visualization

Beta_Elimination_Pathway pSer Phosphoserine Residue Intermediate Carbanion Intermediate pSer->Intermediate α-proton abstraction Base Base (e.g., Piperidine) Dha Dehydroalanine (Dha) Residue Intermediate->Dha Phosphate Phosphate Intermediate->Phosphate Elimination Adduct Piperidinyl-alanine Adduct Dha->Adduct Nucleophile Nucleophile (e.g., Piperidine)

Caption: Beta-elimination of a phosphoserine residue.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine) start->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine) coupling1->deprotection2 coupling_pSer Couple Fmoc-Ser(PO(OBzl)OH)-OH deprotection2->coupling_pSer deprotection_mild Fmoc Deprotection (2% DBU) coupling_pSer->deprotection_mild coupling2 Couple Fmoc-AA-OH deprotection_mild->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification HPLC Purification cleavage->purification

Caption: SPPS workflow for minimizing beta-elimination.

Stability_Comparison cluster_pSer Phosphoserine cluster_pTyr Phosphotyrosine cluster_pSerAnalog pSer Analog (Phosphonate) pSer pSer Dha Dehydroalanine pSer->Dha High Rate of Beta-Elimination pTyr pTyr pTyr_stable Stable pTyr->pTyr_stable Low Rate of Degradation pSerAnalog pSer Analog pSerAnalog_stable Stable pSerAnalog->pSerAnalog_stable Resistant to Beta-Elimination

Caption: Comparative stability of phospho-amino acids.

References

Technical Support Center: Phosphopeptide Synthesis with Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield and purity of synthetic phosphopeptides incorporating Fmoc-Tyr(PO3Bzl2)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid tyrosine used in solid-phase peptide synthesis (SPPS). The N-terminus is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the phosphate group on the tyrosine side chain is protected by two acid-labile benzyl (Bzl) groups. This "building block" approach allows for the precise incorporation of a phosphotyrosine residue at a specific position in a peptide sequence. The benzyl protecting groups prevent unwanted side reactions associated with the free phosphate moiety during synthesis.[1][2]

Q2: What are the primary challenges associated with using this compound?

The main challenges include:

  • Steric Hindrance: The bulky protected side chain can sometimes lead to lower coupling efficiencies compared to non-phosphorylated or unprotected amino acids.

  • Protecting Group Lability: While generally stable, one of the two benzyl groups is more acid-labile and may be partially removed during lengthy syntheses that involve many deprotection cycles.[1][3][4]

  • Side Reactions During Cleavage: During the final trifluoroacetic acid (TFA) cleavage step, the released benzyl cations can modify sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) through reattachment (benzylation).[1]

Q3: Can the unprotected version, Fmoc-Tyr(PO3H2)-OH, be used instead?

Yes, Fmoc-Tyr(PO3H2)-OH is a more cost-effective alternative. However, its unprotected phosphate group is acidic and can cause significant issues during synthesis, such as salt formation with the piperidine used for Fmoc removal.[1][5] This can interfere with subsequent coupling steps, leading to incomplete reactions.[1][5] Overcoming this often requires special protocols with increased amounts of base, making this compound a more reliable, albeit more expensive, choice for ensuring higher yields.[1]

Troubleshooting Guide: Improving Phosphopeptide Yield

This section addresses common problems encountered during the synthesis workflow, from coupling to final purification.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. This is a critical issue that will truncate the desired peptide sequence.

Workflow for Troubleshooting Poor Coupling

G Troubleshooting Workflow for Poor Coupling Efficiency start Positive Kaiser Test (Incomplete Coupling) action1 Action 1: Perform Double Coupling Recouple with fresh reagents. start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Action 2: Optimize Reagents & Conditions - Switch to HATU/HCTU - Increase reagent excess (3-5 eq.) - Extend coupling time (2-4 hrs) check1->action2 Yes end_ok Coupling Complete (Negative Kaiser Test) Proceed to Deprotection check1->end_ok No check2 Kaiser Test Still Positive? action2->check2 action3 Action 3: Cap Unreacted Amines Use acetic anhydride to permanently block unreacted sites and prevent deletion sequences. check2->action3 Yes check2->end_ok No end_cap Proceed with Capped Sequence action3->end_cap G General Workflow for Phosphopeptide Synthesis cluster_cycle Synthesis Cycle (Repeat n times) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Washing (DMF) deprotection->wash1 Next Cycle coupling 3. Amino Acid Coupling (e.g., this compound + HATU) wash1->coupling Next Cycle wash2 4. Washing (DMF) coupling->wash2 Next Cycle wash2->deprotection Next Cycle cleavage Final Cleavage & Deprotection (TFA + Scavengers) wash2->cleavage Final Cycle start Start with Resin start->deprotection purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification

References

Technical Support Center: Managing Aggregation in Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during the synthesis of phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of solid-phase phosphopeptide synthesis (SPPS)?

A1: During solid-phase peptide synthesis (SPPS), the growing peptide chain is attached to a solid resin support. Peptide aggregation is the self-association of these peptide chains, primarily through the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1] This aggregation can make the end of the peptide chain inaccessible for the next reaction, leading to incomplete or failed synthesis.[2] This is a significant issue, especially for longer peptides (over 20 amino acids) or those with many water-repelling (hydrophobic) amino acids.[1]

Q2: What are the common signs of on-resin peptide aggregation during phosphopeptide synthesis?

A2: Several signs can indicate that your phosphopeptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may shrink or not swell properly in the solvent.[3]

  • Slow or Incomplete Reactions: Both the removal of the temporary protecting group (e.g., Fmoc) and the addition of the next amino acid may be slow or incomplete.[3] This can be confirmed by a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which shows that there are unreacted amino groups.[2]

  • Physical Clumping: The resin may become sticky and clump together.[1]

  • Low Yield of Final Product: A lower than expected amount of the final phosphopeptide after it is cleaved from the resin is a strong sign of aggregation problems during the synthesis.[1]

Q3: Are phosphopeptides more prone to aggregation than non-phosphorylated peptides?

A3: The presence of a phosphate group can influence aggregation in complex ways. The highly charged phosphate group can increase the solubility of the peptide, which may help to reduce aggregation. However, interactions between the phosphate groups and other parts of the peptide or the resin can sometimes promote aggregation. The overall tendency to aggregate depends on the entire peptide sequence, the specific location of the phosphate group(s), and the synthesis conditions.

Q4: Can I predict if my phosphopeptide sequence is likely to aggregate?

A4: While it is difficult to predict aggregation with complete certainty, some sequences are more likely to cause problems. These "difficult sequences" often include:

  • A high number of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[2][4]

  • Sequences with amino acids that have branches in their side chains (β-branched amino acids).[1]

  • Sequences that can form stable secondary structures.

Several online tools can analyze a peptide sequence to predict its potential for aggregation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your phosphopeptide synthesis experiments.

Issue 1: Incomplete coupling or deprotection reactions.

  • Symptoms:

    • Positive Kaiser or TNBS test after the coupling step.[2]

    • Low yield of the final peptide.[2]

    • Presence of shorter, incomplete peptide sequences (deletion sequences) in the final product, as seen by mass spectrometry.[2]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
On-resin peptide aggregation 1. Change the Solvent: Switch from DMF to NMP, which is better at dissolving aggregating peptides. Adding a small amount of DMSO to the DMF can also help.[5] 2. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before the coupling step. These salts help to break up the hydrogen bonds that cause aggregation. 3. Increase Temperature: Performing the coupling reaction at a higher temperature can help to disrupt the secondary structures that lead to aggregation.[3] 4. Microwave Synthesis: Using a microwave peptide synthesizer can speed up the coupling and deprotection steps, leaving less time for aggregation to occur.[2]
Inefficient Deprotection 1. Modify Deprotection Reagent: Add a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution used for Fmoc removal.[2] 2. Increase Deprotection Time: Make the deprotection step longer to ensure all the protecting groups are removed.[2]

Issue 2: Low yield and purity of the final phosphopeptide.

  • Symptoms:

    • Difficulty purifying the final peptide.

    • Multiple peaks on the HPLC chromatogram of the crude product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Severe on-resin aggregation throughout the synthesis 1. Incorporate Aggregation-Disrupting Moieties: * Pseudoproline Dipeptides: If your sequence contains a Serine (Ser) or Threonine (Thr), introduce it as a pseudoproline dipeptide. This creates a "kink" in the peptide backbone that disrupts the formation of β-sheets.[6][7] * Dmb/Hmb-Protected Amino Acids: Insert a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid (often Glycine) into the peptide chain. These bulky groups physically prevent the peptide chains from getting too close and aggregating. 2. Choose a Different Resin: Use a resin with a lower substitution level or a different type of resin, such as one with polyethylene glycol (PEG), which can improve solvation and reduce aggregation.[3]
Side reactions related to the phosphorylated amino acid 1. Phosphate Protecting Group Strategy: The choice of protecting group for the phosphate can affect both aggregation and the stability of the phosphorylated amino acid during synthesis. Consult the literature for the best protecting group strategy for your specific phosphopeptide.[8] 2. Optimized Coupling Conditions: Use a highly efficient coupling reagent like HATU or HCTU to minimize the time the deprotected N-terminus is exposed and available for side reactions or aggregation.

Data Presentation

Table 1: Effectiveness of Different Anti-Aggregation Strategies

StrategyTypical Improvement in Crude PurityTypical Improvement in Overall YieldNotes
Change of Solvent (e.g., DMF to NMP) Variable, can be significant for hydrophobic sequences.Can lead to a notable increase.The choice of solvent should be tailored to the specific peptide sequence.
Use of Chaotropic Salts (e.g., LiCl) Can improve coupling efficiency for specific difficult steps.Can prevent failed synthesis, leading to higher overall yield.Must be thoroughly washed away before coupling.
Incorporation of Pseudoproline Dipeptides Significant improvement, can be the difference between a failed and successful synthesis.Substantial increase, especially for long or aggregation-prone peptides.Introduces a temporary "kink" in the peptide backbone.
Incorporation of Dmb/Hmb-Protected Amino Acids Significant improvement, especially for sequences containing Glycine.Can dramatically increase the yield of "difficult" peptides.Acts as a backbone protection to disrupt hydrogen bonding.

Note: The exact quantitative improvements can vary greatly depending on the specific peptide sequence and synthesis conditions. The data presented here is a summary of qualitative and semi-quantitative findings from various studies.

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a commercially available pseudoproline dipeptide into a growing peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH (5 equivalents)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP®) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS or Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 20-30 minutes in a reaction vessel.

  • Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the solution and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a TNBS or Kaiser test to check for the completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.

Protocol 2: Resin Swelling Test

This protocol describes a simple method to visually assess resin swelling, which can be an indicator of peptide aggregation.

Materials:

  • Peptide-resin at various stages of synthesis

  • Graduated syringe or measuring cylinder

  • Synthesis solvent (e.g., DMF, NMP)

Procedure:

  • Place a known amount of dry peptide-resin into a graduated syringe or measuring cylinder.

  • Record the initial volume of the dry resin.

  • Add the synthesis solvent to the resin, ensuring it is fully submerged.

  • Allow the resin to swell for at least 10-15 minutes.[9]

  • Gently tap the syringe or cylinder to allow the resin to settle.

  • Record the final volume of the swollen resin.

  • Observation: A significant decrease in the swelling of the resin as the peptide chain elongates can be a strong indication of on-resin aggregation.[3]

Visualizations

aggregation_mechanism cluster_synthesis Solid-Phase Peptide Synthesis cluster_aggregation Aggregation Process cluster_consequences Consequences Growing_Peptide_Chains Growing Peptide Chains on Resin Intermolecular_H_Bonding Intermolecular H-Bonding Growing_Peptide_Chains->Intermolecular_H_Bonding Self-association Beta_Sheet_Formation β-Sheet Formation Intermolecular_H_Bonding->Beta_Sheet_Formation Inaccessible_N_Terminus Inaccessible N-Terminus Beta_Sheet_Formation->Inaccessible_N_Terminus Incomplete_Coupling Incomplete Coupling/ Deprotection Inaccessible_N_Terminus->Incomplete_Coupling Failed_Synthesis Failed Synthesis Incomplete_Coupling->Failed_Synthesis

Caption: Mechanism of peptide aggregation during solid-phase synthesis.

troubleshooting_workflow start Synthesis Problem Occurs (e.g., Incomplete Coupling) check_aggregation Check for Signs of Aggregation (Poor Swelling, Slow Reactions) start->check_aggregation aggregation_present Aggregation Confirmed check_aggregation->aggregation_present Yes no_aggregation No Signs of Aggregation check_aggregation->no_aggregation No implement_strategies Implement Anti-Aggregation Strategies aggregation_present->implement_strategies troubleshoot_other Troubleshoot Other Parameters (Reagents, Protocol) no_aggregation->troubleshoot_other strategies - Change Solvent - Use Chaotropic Salts - Increase Temperature - Use Pseudoprolines/Dmb-Gly implement_strategies->strategies continue_synthesis Continue Synthesis and Monitor implement_strategies->continue_synthesis end Successful Synthesis continue_synthesis->end troubleshoot_other->end

Caption: Troubleshooting workflow for aggregation in phosphopeptide synthesis.

anti_aggregation_strategies cluster_chemical Chemical Strategies cluster_physical Physical & Process Strategies Aggregation Peptide Aggregation Pseudoproline Pseudoproline Dipeptides Aggregation->Pseudoproline Disrupts β-sheets Dmb_Hmb Dmb/Hmb Protection Aggregation->Dmb_Hmb Backbone protection Chaotropic_Salts Chaotropic Salts Aggregation->Chaotropic_Salts Disrupts H-bonds Solvent Change Solvent (e.g., NMP) Aggregation->Solvent Improves solvation Temperature Increase Temperature Aggregation->Temperature Disrupts secondary structures Microwave Microwave Synthesis Aggregation->Microwave Accelerates reactions

Caption: Overview of strategies to manage phosphopeptide aggregation.

References

Purity issues with Fmoc-Tyr(PO3Bzl2)-OH and purification strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for purity issues and purification strategies related to Fmoc-Tyr(PO₃Bzl₂)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available Fmoc-Tyr(PO₃Bzl₂)-OH?

Commercially available Fmoc-Tyr(PO₃Bzl₂)-OH typically has a purity of 95% or higher.[1] However, it is crucial to verify the purity of each lot via methods like HPLC, as impurities can adversely affect solid-phase peptide synthesis (SPPS).

Q2: What are the common impurities found in Fmoc-Tyr(PO₃Bzl₂)-OH?

Common impurities can include:

  • Di-Fmoc-Tyr(PO₃Bzl₂)-OH: Formed by the reaction of the amino acid with two equivalents of the Fmoc-donating reagent.

  • Fmoc-Tyr-OH (unprotected): Arises from incomplete phosphorylation during synthesis.

  • Byproducts from the synthesis of the Fmoc group: Such as Fmoc-ß-alanine and piperidine adducts.

  • Enantiomeric impurities: The presence of the D-isomer.

Q3: How can I assess the purity of my Fmoc-Tyr(PO₃Bzl₂)-OH?

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately assessing the purity of Fmoc-Tyr(PO₃Bzl₂)-OH. Key parameters to monitor are the main peak area percentage and the presence of any impurity peaks. Thin-Layer Chromatography (TLC) can be used for a more rapid, qualitative assessment.

Q4: What are the recommended storage conditions for Fmoc-Tyr(PO₃Bzl₂)-OH?

To ensure stability and prevent degradation, Fmoc-Tyr(PO₃Bzl₂)-OH should be stored at -20°C in a desiccated environment.[1] Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.

Troubleshooting Guide

This guide addresses common issues encountered when using Fmoc-Tyr(PO₃Bzl₂)-OH in peptide synthesis.

Problem 1: Low coupling efficiency during SPPS.
  • Potential Cause 1: Impure Fmoc-Tyr(PO₃Bzl₂)-OH.

    • Solution: Verify the purity of the reagent using HPLC. If significant impurities are detected, purify the material using one of the methods described in the purification strategies section.

  • Potential Cause 2: Incomplete activation.

    • Solution: Ensure that the coupling reagents (e.g., HBTU, HATU) are fresh and used in the correct stoichiometry. Pre-activation for a few minutes before adding to the resin can improve efficiency.

  • Potential Cause 3: Steric hindrance.

    • Solution: The bulky dibenzyl phosphate group can cause steric hindrance. Double coupling or using a more potent coupling reagent like HATU may be necessary to drive the reaction to completion.

Problem 2: Presence of unexpected side products in the final peptide.
  • Potential Cause 1: Partial deprotection of benzyl groups.

    • Solution: While generally stable, prolonged exposure to the piperidine used for Fmoc deprotection can lead to some loss of the benzyl protecting groups. Minimize deprotection times and ensure thorough washing of the resin after each deprotection step. A study on a similar compound, Boc-Tyr(PO3Bzl2)-OH, showed that one benzyl group could be removed during repeated acid treatments for Boc deprotection, suggesting that the benzyl groups are not entirely inert.[2]

  • Potential Cause 2: Formation of deletion sequences.

    • Solution: This is often a result of incomplete coupling (see Problem 1). Ensure each coupling step proceeds to completion by performing a Kaiser test or other in-process monitoring.

Purification Strategies

If the purity of your Fmoc-Tyr(PO₃Bzl₂)-OH is not satisfactory, the following purification methods can be employed.

Recrystallization

Recrystallization is a cost-effective method for purifying Fmoc-amino acids.[3] While a specific protocol for Fmoc-Tyr(PO₃Bzl₂)-OH is not widely published, a general procedure adapted from the purification of other Fmoc-amino acids can be effective.

Experimental Protocol: Recrystallization from Toluene (Adapted)

  • Dissolution: Suspend the crude Fmoc-Tyr(PO₃Bzl₂)-OH in toluene (a starting point is 6 mL of toluene per gram of crude material).

  • Heating: Gently heat the suspension to 50°C and stir for 1 hour to facilitate dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature or slightly below (e.g., 30 ± 5°C) and continue stirring for approximately 2 hours to allow for crystal formation.

  • Isolation: Filter the crystalline product using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified product under vacuum at a slightly elevated temperature (e.g., 50°C).

Column Chromatography

For removing closely related impurities, column chromatography offers higher resolution.[3]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., dichloromethane).

  • Sample Preparation: Dissolve the crude Fmoc-Tyr(PO₃Bzl₂)-OH in a minimal amount of the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a mobile phase gradient. A common mobile phase for Fmoc-amino acids is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point could be a gradient of 0-5% MeOH in DCM.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Hypothetical Comparative Purity of Fmoc-Tyr(PO₃Bzl₂)-OH from Different Suppliers

SupplierLot NumberMain Peak Purity (%) (by HPLC)Di-Fmoc Impurity (%)Unprotected Fmoc-Tyr-OH (%)Other Impurities (%)
Supplier XX-20250199.750.100.050.10
Supplier YY-20250198.900.450.200.45
Supplier ZZ-20250197.500.800.501.20

Note: The data in this table is hypothetical and for illustrative purposes. Actual purity levels may vary between suppliers and batches.

Visualizations

TroubleshootingWorkflow start Purity Issue with Fmoc-Tyr(PO3Bzl2)-OH check_purity Assess Purity (HPLC/TLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure proceed Proceed with SPPS is_pure->proceed Yes purify Purify the Reagent is_pure->purify No recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography reassess_purity Re-assess Purity recrystallize->reassess_purity chromatography->reassess_purity reassess_purity->is_pure

Caption: Troubleshooting workflow for purity issues.

PurificationStrategies start Crude This compound recrystallization Recrystallization (e.g., Toluene) start->recrystallization column_chromatography Column Chromatography (e.g., Silica, DCM/MeOH) start->column_chromatography pure_product Pure This compound recrystallization->pure_product column_chromatography->pure_product SignalingPathway RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated Tyrosine (pTyr) RTK->pTyr Ligand Binding & Autophosphorylation SH2 SH2 Domain-containing Proteins (e.g., Grb2) pTyr->SH2 Recruitment Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SH2->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

References

Impact of scavengers on the final cleavage of peptides with phosphotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the final cleavage of synthetic peptides containing phosphotyrosine [pTyr].

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the final cleavage of peptides containing phosphotyrosine?

The primary challenge during the final cleavage of phosphotyrosine-containing peptides is not the lability of the phosphate group itself, which is relatively stable to acid, but rather the prevention of side reactions on other sensitive amino acid residues in the peptide chain.[1][2] During cleavage with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Tyr(tBu), Boc from Trp(Boc)) and the resin linker.[3] These carbocations can cause unwanted modifications, such as alkylation of tryptophan, methionine, cysteine, and even the tyrosine ring itself, leading to impurities that can be difficult to remove during purification.[4]

Q2: How do scavengers protect phosphotyrosine-containing peptides during cleavage?

Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench the highly reactive carbocations generated during acid-mediated deprotection.[5][6] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues within the peptide chain, thus minimizing the formation of side products and improving the purity of the crude peptide.[3][4]

Q3: Which protecting groups are commonly used for phosphotyrosine, and how does this impact the cleavage strategy?

In Fmoc-based solid-phase peptide synthesis (SPPS) , the most common protected phosphotyrosine derivative is Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO₃tBu₂)-OH . The benzyl (Bzl) or di-tert-butyl (tBu) groups on the phosphate are removed simultaneously with other side-chain protecting groups during the final TFA cleavage.

In Boc-based SPPS , Boc-Tyr(PO₃Bzl₂)-OH is typically used. The benzyl protecting groups on the phosphate are removed during the final cleavage with strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[7]

The choice of protecting group strategy dictates the final cleavage reagent and, consequently, the optimal scavenger cocktail.

Q4: What are the recommended scavenger cocktails for cleaving phosphotyrosine-containing peptides?

The selection of the appropriate scavenger cocktail is critical and depends on the peptide's amino acid composition.

For Fmoc-synthesized peptides , a versatile and robust option is Reagent K .[2][8] For peptides without other highly sensitive residues, a simpler cocktail may suffice.

For Boc-synthesized peptides , cleavage is typically performed with HF, and the choice of scavengers is crucial to prevent side reactions. A common and effective scavenger is p-cresol or anisole.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low crude peptide purity with multiple unidentified peaks Inefficient scavenging of carbocations leading to modification of sensitive residues (Trp, Met, Cys, Tyr).[4]- For Fmoc-SPPS, use a robust scavenger cocktail like Reagent K. - For Boc-SPPS with HF, ensure an adequate amount of scavenger like p-cresol or anisole is used.[9] - Perform a small-scale trial cleavage to optimize the scavenger cocktail and cleavage time.
Presence of a side product with a mass increase of +56 Da tert-butylation of sensitive residues (e.g., Trp, Cys) from the cleavage of tBu-based protecting groups.Increase the concentration of scavengers like triisopropylsilane (TIS) or use a cocktail containing 1,2-ethanedithiol (EDT).[10]
Incomplete removal of side-chain protecting groups Insufficient cleavage time or inappropriate cleavage cocktail for the protecting groups used.- Extend the cleavage time (e.g., from 2 to 4 hours) and re-analyze. - For peptides with multiple Arg(Pmc/Pbf) residues, longer cleavage times may be necessary.[5]
Oxidation of sensitive residues (e.g., Met, Trp) Exposure to air during cleavage or workup.- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[10] - Ensure all solvents are degassed and use peroxide-free ether for precipitation.
No peptide precipitate upon addition of cold ether The peptide may be highly hydrophilic or still attached to the resin.- Reduce the volume of TFA under a stream of nitrogen before adding ether. - If no precipitate forms, perform a post-cleavage Kaiser test on the resin to check for remaining peptide.[11] If positive, re-cleave the resin with fresh cocktail.

Quantitative Data on Scavenger Cocktails

The following tables summarize commonly used scavenger cocktails for both Fmoc and Boc strategies. The expected purity is an estimate and can vary significantly depending on the peptide sequence.

Table 1: Scavenger Cocktails for Fmoc-Synthesized Phosphotyrosine Peptides (TFA Cleavage)

Cocktail NameComposition (v/v/v)Primary ApplicationExpected Crude Purity*
Standard 95% TFA / 2.5% Water / 2.5% TISPeptides without other sensitive residues (e.g., Cys, Met, Trp).[12]70-85%
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TIS"Odorless" option for peptides with Trt-protected residues.[13]75-90%
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDTRobust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][13]85-95%

*Expected purity is sequence-dependent.

Table 2: Scavenger Cocktails for Boc-Synthesized Phosphotyrosine Peptides (HF Cleavage)

Cleavage ReagentScavenger(s)Primary ApplicationExpected Crude Purity*
High HF Anisole or p-cresolStandard cleavage for most peptides.[9]70-90%
Low-High HF Low: HF/DMS/p-cresol (25:65:10); High: HF/p-cresol (90:10)For peptides with sensitive protecting groups to minimize side reactions.[9]80-95%

*Expected purity is sequence-dependent.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of Fmoc-Synthesized Phosphotyrosine Peptide
  • Resin Preparation: After completion of the synthesis, wash the peptidyl-resin (0.1 mmol) thoroughly with dichloromethane (DCM) (3 x 10 mL) and dry under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail (e.g., Reagent K: 8.25 mL TFA, 0.5 mL water, 0.5 mL phenol, 0.5 mL thioanisole, 0.25 mL EDT). Cool the mixture in an ice bath.[2]

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin in a reaction vessel. Allow the vessel to warm to room temperature and stir gently for 2-3 hours.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.[14]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

Protocol 2: High HF Cleavage of Boc-Synthesized Phosphotyrosine Peptide

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.

  • Resin Preparation: Dry the peptide-resin (0.1 mmol) thoroughly under high vacuum for several hours.

  • HF Cleavage: Place the dried resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., 1 mL p-cresol). Cool the reaction vessel with dry ice/acetone. Carefully distill the required amount of anhydrous HF (e.g., 9 mL) into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing: Wash the resin with cold diethyl ether to precipitate the crude peptide. Filter and wash the peptide pellet several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

  • Extraction and Lyophilization: Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid). Lyophilize the aqueous solution to obtain the crude peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation resin Dry Peptide-Resin cocktail Add Cleavage Cocktail (TFA/Scavengers) resin->cocktail reaction Incubate at RT (2-3 hours) cocktail->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge & Wash precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying

Caption: Standard experimental workflow for the cleavage and isolation of a phosphotyrosine-containing peptide synthesized via Fmoc-SPPS.

scavenger_action TFA TFA Cleavage ProtectingGroups Protecting Groups (e.g., tBu, Boc, Trt) Carbocations Reactive Carbocations ProtectingGroups->Carbocations generates Scavengers Scavengers (TIS, EDT, Phenol, etc.) Carbocations->Scavengers trapped by Peptide Sensitive Residues (Trp, Met, Cys, pTyr) Carbocations->Peptide reacts with DesiredPeptide Desired Peptide SideProducts Side Products (Alkylation, Oxidation) troubleshooting_workflow start Low Crude Purity check_mass Analyze by Mass Spec start->check_mass mass_increase Mass Increase? check_mass->mass_increase check_oxidation Mass Increase of +16 Da? check_mass->check_oxidation alkylation Potential Alkylation (+56 Da, etc.) mass_increase->alkylation Yes incomplete_deprotection Incomplete Deprotection mass_increase->incomplete_deprotection No optimize_scavengers Optimize Scavenger Cocktail alkylation->optimize_scavengers extend_cleavage Extend Cleavage Time incomplete_deprotection->extend_cleavage oxidation Potential Oxidation check_oxidation->oxidation Yes inert_atmosphere Use Inert Atmosphere / Reducing Scavengers oxidation->inert_atmosphere

References

Validation & Comparative

A Comparative Guide to Fmoc-Tyr(PO3Bzl2)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH in Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides, critical tools for studying cellular signaling and developing targeted therapeutics, relies on the efficient incorporation of phosphorylated amino acid analogues. For phosphotyrosine (pTyr), two commonly used building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) are Fmoc-Tyr(PO3Bzl2)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH. The choice between the fully protected dibenzyl derivative and the partially protected monobenzyl derivative can significantly impact coupling efficiency, potential side reactions, and the overall success of the synthesis. This guide provides an objective comparison of these two reagents, supported by established chemical principles and experimental considerations.

At a Glance: Key Differences and Performance Characteristics

While both reagents enable the introduction of phosphotyrosine into a peptide sequence, their performance characteristics differ, primarily during the initial coupling step. A crucial point to understand is that the dibenzyl protection of this compound is not stable to the piperidine treatment used for Fmoc group removal. One benzyl group is cleaved during this step, converting the residue to the monobenzyl form.[1] Consequently, for all subsequent chain elongation steps, the phosphotyrosine residue on the growing peptide chain is in the same monobenzyl phosphate form, regardless of which of the two building blocks was originally used.

The primary distinction, therefore, lies in the initial coupling of the phosphotyrosine amino acid itself.

FeatureThis compoundFmoc-Tyr(PO(OBzl)OH)-OH
Phosphate Protection Dibenzyl (fully protected)Monobenzyl (partially protected, one acidic OH group)
Initial Coupling Efficiency Generally smoother and more efficient due to the absence of the acidic phosphate proton.[1]Can be sluggish and requires optimized conditions to overcome the negatively charged phosphate group.[2][3]
Coupling Reagent Compatibility Compatible with a wider range of standard coupling reagents.Best results are achieved with uronium-based reagents like HBTU or HATU.[3]
Base Requirement Standard amount of non-nucleophilic base (e.g., DIPEA) is typically sufficient.Requires a significant excess of a non-nucleophilic base (e.g., 3-fold or more) to neutralize the acidic phosphate proton.[3][4]
Post-Fmoc Deprotection State Converted to the monobenzyl phosphate form on the resin.[1]Remains as the monobenzyl phosphate form on the resin.
Final Deprotection Both benzyl groups are cleaved during the final TFA cleavage from the resin.The benzyl group is cleaved during the final TFA cleavage from the resin.[5]
Cost Generally more expensive due to the additional synthetic step for the second benzyl group.Typically more cost-effective.

Experimental Protocols

To provide a framework for a comparative study, the following generalized protocols for the incorporation of a phosphotyrosine residue into a peptide sequence on a solid support (e.g., Rink Amide resin) are presented.

Protocol 1: Coupling of this compound
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activated amino acid solution and immediately add it to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, dichloromethane (DCM), and then DMF again.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.), a uronium-based coupling agent such as HATU (2.9 eq.), in a minimal amount of DMF.

  • Coupling Reaction: Add a significant excess of a non-nucleophilic base such as DIPEA (at least 9 eq.) to the activated amino acid solution and immediately add it to the deprotected resin.[3][4] Agitate the reaction vessel for 2-4 hours at room temperature. Longer coupling times may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF again.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A double coupling may be required if the test is positive.

Mandatory Visualizations

Signaling Pathway Involving Phosphotyrosine

Tyrosine phosphorylation is a cornerstone of signal transduction, particularly in pathways initiated by Receptor Tyrosine Kinases (RTKs). The following diagram illustrates a simplified RTK signaling cascade, where the phosphorylation of tyrosine residues on the receptor creates docking sites for downstream signaling proteins containing SH2 domains.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_monomer1 RTK Ligand->RTK_monomer1 Binding RTK_monomer2 RTK Ligand->RTK_monomer2 RTK_dimer RTK Dimer (Active) RTK_monomer1->RTK_dimer Dimerization RTK_monomer2->RTK_dimer Dimerization pTyr1 pY RTK_dimer->pTyr1 Autophosphorylation pTyr2 pY RTK_dimer->pTyr2 SH2 SH2 Domain pTyr1->SH2 Adaptor Adaptor Protein (e.g., Grb2) Adaptor->SH2 Effector Downstream Effector (e.g., Sos) SH2->Effector Recruitment & Activation Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Effector->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival, etc.) Signaling_Cascade->Cellular_Response SPPS_Comparison_Workflow cluster_A Batch A: this compound cluster_B Batch B: Fmoc-Tyr(PO(OBzl)OH)-OH Start Start: Define Target Phosphopeptide Split_Resin Split Resin into Two Batches Start->Split_Resin Coupling_A Couple this compound (Standard Conditions) Split_Resin->Coupling_A Batch A Coupling_B Couple Fmoc-Tyr(PO(OBzl)OH)-OH (Optimized Conditions) Split_Resin->Coupling_B Batch B Chain_Elongation Complete Peptide Synthesis (Identical for both batches) Coupling_A->Chain_Elongation Coupling_B->Chain_Elongation Cleavage Cleavage from Resin & Deprotection Chain_Elongation->Cleavage Analysis Analyze Crude Peptides Cleavage->Analysis HPLC HPLC Analysis (Purity Comparison) Analysis->HPLC MS Mass Spectrometry (Identity Confirmation) Analysis->MS Yield Calculate Overall Yield Analysis->Yield Conclusion Conclusion: Compare Performance HPLC->Conclusion MS->Conclusion Yield->Conclusion

References

A Comparative Guide to Fmoc-Tyr(PO3Bzl2)-OH and Fmoc-Tyr(PO3tBu2)-OH for Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a cornerstone of modern biochemical and pharmaceutical research, enabling the exploration of signal transduction pathways, the development of kinase inhibitors, and the creation of novel therapeutics. The choice of phosphorylated amino acid building blocks is critical for the success of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of two commonly used phosphotyrosine derivatives, Fmoc-Tyr(PO3Bzl2)-OH and Fmoc-Tyr(PO3tBu2)-OH, to aid in the selection of the optimal reagent for your research needs.

Introduction to Phosphotyrosine Derivatives in SPPS

Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The incorporation of phosphotyrosine into synthetic peptides allows for the detailed study of these processes. In Fmoc-based SPPS, the hydroxyl group of the phosphate moiety on the tyrosine residue must be protected to prevent side reactions during peptide chain elongation. The benzyl (Bzl) and tert-butyl (tBu) protecting groups are two common strategies, each with distinct advantages and disadvantages.

Performance Comparison: this compound vs. Fmoc-Tyr(PO3tBu2)-OH

A critical factor in the selection of a phosphotyrosine derivative is the stability of the phosphate protecting group to the basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF). The lability of the protecting group can impact the purity and overall yield of the final phosphopeptide.

Quantitative Data Summary

ParameterThis compoundFmoc-Tyr(PO3tBu2)-OH
Molecular Weight 663.65 g/mol 595.62 g/mol
Phosphate Protecting Group Stability Benzyl groups are susceptible to partial cleavage by piperidine during Fmoc deprotection.Tert-butyl groups are stable to piperidine treatment.
Coupling Efficiency Generally good, but the partially deprotected phosphate can complicate subsequent couplings.High, as the fully protected phosphate does not interfere with coupling reactions.
Purity of Final Peptide Can be lower due to the presence of tyrosine-containing peptide contaminants from premature deprotection.[1]High, with a low amount of tyrosine-peptide contamination.[1]
Deprotection of Phosphate Group Cleaved with strong acid (e.g., TFA).Cleaved with strong acid (e.g., TFA).
Overall Yield Generally lower than with the tBu-protected derivative.Generally higher due to increased stability and purity.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocols are generalized for manual SPPS on a 0.1 mmol scale. Reagent equivalents and reaction times may need to be optimized for specific peptide sequences and automated synthesizers.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for non-phosphorylated residues):

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Add a cleavage cocktail to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol for Incorporation of this compound
  • Coupling:

    • Use a 1.5 to 3-fold excess of this compound.

    • Employ a uronium-based coupling reagent such as HBTU or HATU for activation.

    • Pre-activate the amino acid with the coupling reagent and DIPEA for a few minutes before adding to the resin.

    • Extend the coupling time to 1-2 hours to ensure maximum incorporation.

  • Cleavage Cocktail:

    • A standard cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5 v/v/v) is typically used. The benzyl groups are cleaved during this step.

Protocol for Incorporation of Fmoc-Tyr(PO3tBu2)-OH
  • Coupling:

    • Use a 1.5 to 3-fold excess of Fmoc-Tyr(PO3tBu2)-OH.

    • Standard coupling reagents such as HBTU/DIPEA are effective.

    • A coupling time of 1-2 hours is generally sufficient.

  • Cleavage Cocktail:

    • A standard cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5 v/v/v) is used to simultaneously cleave the peptide from the resin and remove the tert-butyl protecting groups from the phosphate and other side chains.

Visualizing the Process and Biological Relevance

To better understand the experimental workflow and the biological context of phosphopeptide synthesis, the following diagrams are provided.

SPPS_Workflow cluster_cycle n-1 cycles Resin Resin Support Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Fmoc_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Solid-Phase Phosphopeptide Synthesis (SPPS).

Insulin_Signaling Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR IR_active Insulin Receptor (Active) IR->IR_active Binding Autophosphorylation Autophosphorylation on Tyrosine Residues IR_active->Autophosphorylation pTyr pTyr Autophosphorylation->pTyr IRS IRS-1 pTyr->IRS recruits IRS_p Phosphorylated IRS-1 IRS->IRS_p phosphorylation SH2 SH2 Domain Containing Proteins (e.g., PI3K) IRS_p->SH2 binds to Downstream Downstream Signaling Cascades SH2->Downstream Cellular_Response Cellular Response (e.g., Glucose Uptake) Downstream->Cellular_Response

Caption: Simplified Insulin Receptor Signaling Pathway involving phosphotyrosine.

Conclusion and Recommendations

Based on the available data, Fmoc-Tyr(PO3tBu2)-OH is the recommended derivative for the synthesis of phosphopeptides using Fmoc-SPPS . The stability of the tert-butyl protecting groups during the piperidine-mediated Fmoc deprotection steps leads to a cleaner synthesis, resulting in a higher purity of the final phosphopeptide with less contamination from non-phosphorylated species.[1] While this compound can be used, it requires more careful optimization of coupling conditions and may result in lower overall yields and more complex purification. For researchers aiming for high-purity phosphopeptides for sensitive biological assays, the use of Fmoc-Tyr(PO3tBu2)-OH is the more robust and reliable choice.

References

A Head-to-Head Battle in Phosphopeptide Synthesis: Fmoc-Tyr(PO3Bzl2)-OH vs. Post-Synthesis Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phosphopeptide synthesis, the choice of phosphorylation strategy is a critical determinant of success. Phosphorylated peptides are indispensable tools for dissecting cellular signaling pathways, developing kinase inhibitors, and creating targeted therapeutics. This guide provides an in-depth comparison of two prominent methods: the incorporation of pre-phosphorylated amino acid building blocks, exemplified by Fmoc-Tyr(PO3Bzl2)-OH, and the more traditional post-synthesis phosphorylation approach.

The "building block" strategy, which involves the direct incorporation of a protected phosphoamino acid during solid-phase peptide synthesis (SPPS), is widely favored for its precision and efficiency.[1] In contrast, post-synthesis phosphorylation entails the chemical addition of a phosphate group to a completed peptide chain, a method that can be prone to side reactions and incomplete conversions. This guide will objectively compare these two methodologies, supported by experimental data and detailed protocols, to empower researchers in making an informed decision for their specific needs.

At a Glance: Performance Comparison

The primary advantages of using Fmoc-protected phosphotyrosine building blocks lie in the precise control over the location of phosphorylation and a generally cleaner product profile, leading to higher purity and yield of the target phosphopeptide.

ParameterThis compound (Building Block)Post-Synthesis Phosphorylation
Overall Yield Generally Higher (typically 50-70%)Variable and Often Lower (20-50%)
Purity of Crude Peptide High (often >70%)Lower, with potential for multiple byproducts
Site-Specificity AbsoluteCan lead to non-specific phosphorylation
Key Side Reactions Minimal; potential for β-elimination with pSer/pThr under harsh basic conditionsFormation of H-phosphonates, phosphite-triester oxidation byproducts, modification of other sensitive residues
Synthesis Time Integrated into standard SPPS cyclesAdditional on-resin reaction and purification steps required
Versatility Excellent for single and multiple phosphorylation sitesCan be challenging for multiple phosphorylation sites

Delving into the Chemistry: A Tale of Two Strategies

The "building block" approach, utilizing reagents like this compound, integrates the phosphorylated residue directly into the growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS). The dibenzyl protecting group on the phosphate is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid). This ensures the specific placement of the phosphotyrosine residue.

In contrast, post-synthesis phosphorylation involves synthesizing the full-length peptide with an unprotected tyrosine residue. The phosphorylation is then carried out on the resin-bound peptide, typically using a phosphoramidite reagent followed by an oxidation step. This "global" phosphorylation approach can be less efficient and may lead to unwanted side reactions, including the modification of other nucleophilic side chains.

Visualizing the Workflow: A Comparative Overview

The following diagram illustrates the distinct workflows for the two phosphopeptide synthesis strategies.

G cluster_0 This compound (Building Block) Workflow cluster_1 Post-Synthesis Phosphorylation Workflow A0 Start with Resin A1 Couple Fmoc-Amino Acids A0->A1 Standard SPPS Cycles A2 Couple this compound A1->A2 Incorporate Phospho-Tyr A3 Couple Remaining Fmoc-Amino Acids A2->A3 Continue SPPS A4 Final Deprotection and Cleavage A3->A4 TFA Cocktail A5 Purified Phosphopeptide A4->A5 HPLC Purification B0 Start with Resin B1 Synthesize Full Peptide with Unprotected Tyr B0->B1 Standard SPPS B2 On-Resin Phosphorylation B1->B2 Phosphoramidite Reagent B3 Oxidation Step B2->B3 e.g., t-BuOOH B4 Final Deprotection and Cleavage B3->B4 TFA Cocktail B5 Purified Phosphopeptide & Byproducts B4->B5 Extensive HPLC Purification

Figure 1. Comparative workflows of the two main phosphopeptide synthesis strategies.

The Biological Context: Receptor Tyrosine Kinase Signaling

Phosphotyrosine residues are central to a vast array of cellular signaling pathways. A prime example is the Receptor Tyrosine Kinase (RTK) signaling cascade. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These newly formed phosphotyrosine sites act as docking stations for proteins containing Src Homology 2 (SH2) domains, such as the adaptor protein Grb2.[2][3][4] The recruitment of Grb2 initiates a downstream signaling cascade, often culminating in changes in gene expression and cellular responses like proliferation and differentiation.[2][5] The ability to synthesize specific phosphopeptides that mimic these docking sites is crucial for studying these interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY pY RTK->pY 2. Autophosphorylation Ligand Ligand Ligand->RTK 1. Ligand Binding & Dimerization Grb2 Grb2 pY->Grb2 3. Grb2 Recruitment via SH2 Domain SH2 SH2 Domain Sos Sos Grb2->Sos 4. Sos Activation Ras Ras Sos->Ras 5. Ras Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream 6. Cascade Activation

Figure 2. Simplified Receptor Tyrosine Kinase (RTK) signaling pathway initiated by phosphotyrosine.

Experimental Protocols

Method 1: Synthesis of a Phosphopeptide using this compound

This protocol outlines the manual solid-phase synthesis of a model phosphopeptide (Ac-Asp-Glu-pTyr-Ala-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH, this compound, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Acetic Anhydride, Pyridine, DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Dry Dichloromethane (DCM) and DMF

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 3 minutes. Drain and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol), DIC (0.4 mmol), and OxymaPure® (0.4 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test (ninhydrin test).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for this compound, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF and react for 30 minutes. Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide from the filtrate using cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Post-Synthesis Phosphorylation of a Peptide on Resin

This protocol describes the synthesis of the same model peptide (Ac-Asp-Glu-Tyr-Ala-NH2) followed by on-resin phosphorylation of the tyrosine residue.

Materials:

  • Same as Method 1, but with Fmoc-Tyr(tBu)-OH instead of the phosphorylated version.

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Acetonitrile (ACN)

Procedure:

  • Peptide Synthesis: Synthesize the peptide Ac-Asp(OtBu)-Glu(OtBu)-Tyr-Ala-NH2 on the Rink Amide resin following steps 1-5 of Method 1, using Fmoc-Tyr(tBu)-OH. For the tyrosine residue, the side-chain protecting group is typically removed selectively before phosphorylation. A common strategy is to use a milder protecting group for the tyrosine that can be removed orthogonally, or to perform the phosphorylation on the unprotected hydroxyl group, though this can lead to side reactions. For this protocol, we will assume an unprotected tyrosine was used during synthesis.

  • On-Resin Phosphorylation:

    • Swell the resin-bound peptide in dry ACN.

    • In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (5 eq) and 1H-tetrazole (10 eq) in dry ACN.

    • Add this solution to the resin and react for 2 hours under an inert atmosphere (e.g., Argon or Nitrogen).

    • Wash the resin with ACN (5x).

  • Oxidation:

    • Prepare a solution of t-BuOOH (10 eq) in DCM.

    • Add the oxidizing solution to the resin and react for 1 hour.

    • Wash the resin with DCM (5x) and DMF (5x), then dry under vacuum.

  • Cleavage, Deprotection, and Purification: Proceed with steps 6 and 7 from Method 1. The purification step for this method may be more complex due to the potential for incomplete phosphorylation and the formation of byproducts.

Conclusion: A Clear Winner for Precision and Purity

For researchers requiring high-purity, site-specifically phosphorylated peptides, the use of pre-phosphorylated building blocks such as this compound is the demonstrably superior strategy. This approach minimizes the risk of side reactions, simplifies the purification process, and ultimately leads to higher yields of the desired product. While post-synthesis phosphorylation remains a viable option in some contexts, the "building block" method offers a more robust and reliable path to success in the challenging yet rewarding field of phosphopeptide synthesis. The initial investment in the specialized amino acid derivative is often offset by the savings in time and resources during purification and the increased confidence in the final product's integrity.

References

A Researcher's Guide to Protected Phosphotyrosine Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular signaling, the synthesis of phosphopeptides is a critical tool. The choice of the protected phosphotyrosine derivative is a key determinant of the success, efficiency, and cost of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of commonly used protected phosphotyrosine derivatives, supported by experimental data and protocols, to inform the selection of the most appropriate building block for your research needs.

Data Presentation: A Comparative Analysis

The selection of a protected phosphotyrosine derivative involves a trade-off between cost, coupling efficiency, and the complexity of deprotection steps. Below is a summary of the key characteristics of the most widely used derivatives.

DerivativeKey AdvantagesKey DisadvantagesRelative Cost
Fmoc-Tyr(PO(OBzl)OH)-OH Most commonly used and widely available. The benzyl protecting group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[1]The free hydroxyl group on the phosphate can complicate coupling, often requiring optimized protocols and specialized coupling reagents like HATU to achieve high efficiency.[1] Can lead to side reactions if not handled carefully.
Fmoc-Tyr(PO₃tBu₂)-OH The di-tert-butyl protected phosphate is stable under the basic conditions of Fmoc deprotection, making it compatible with standard Fmoc/tBu SPPS strategies. Generally provides good coupling yields.Requires strong acid for deprotection, which might not be suitable for sensitive peptides.
$
Fmoc-Tyr(PO(NMe₂)₂)-OH The fully protected phosphorodiamidate is highly soluble and compatible with all standard coupling reagents, avoiding many of the side reactions associated with partially protected derivatives.Deprotection requires a two-step acidic hydrolysis, which adds complexity to the cleavage process.[2]
Non-hydrolyzable Analogs (e.g., Fmoc-Pmp-OH) Resistant to phosphatase activity, making them ideal for creating stable inhibitors or probes for studying protein-protein interactions.May not perfectly mimic the biological activity of natural phosphotyrosine, potentially affecting binding affinities and downstream signaling.
$

Mandatory Visualization

Signaling Pathway: Receptor Tyrosine Kinase Activation

RTK_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization SH2_protein SH2 Domain Protein (e.g., Grb2) pRTK->SH2_protein Recruitment & Binding Downstream Downstream Signaling Cascade (e.g., Ras-MAPK) SH2_protein->Downstream Activation

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-pTyr-OH + Activator) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 for each amino acid Wash->Repeat Repeat->Deprotection Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 6. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Phosphopeptide

This protocol outlines the manual synthesis of a short phosphopeptide using Fmoc-Tyr(PO(OBzl)OH)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Tyr(PO(OBzl)OH)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH:

    • In a separate tube, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

In Vitro Kinase Assay using Fluorescence Polarization

This protocol describes a method to measure the activity of a tyrosine kinase using a synthetically prepared phosphopeptide substrate.[5]

Materials:

  • Purified tyrosine kinase

  • Fluorescently labeled synthetic peptide substrate (e.g., with FITC)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Phosphotyrosine-specific antibody

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the kinase and the peptide substrate.

  • Kinase Reaction:

    • In the microplate, add the kinase reaction buffer, the fluorescently labeled peptide substrate, and the purified kinase.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a solution containing the phosphotyrosine-specific antibody.

    • Incubate for an additional 30 minutes at room temperature to allow for antibody binding.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader. An increase in polarization indicates phosphorylation of the peptide and subsequent binding by the antibody.

  • Data Analysis: Plot the change in fluorescence polarization as a function of kinase concentration or time to determine kinase activity.

Cell-Based Assay: Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation state of a target protein in cultured cells following stimulation.[6][7][8]

Materials:

  • Cultured cells

  • Stimulant (e.g., growth factor)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve the cells in serum-free media overnight, then treat with the stimulant for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein. Quantify the band intensities to determine the change in phosphorylation.

References

Stability comparison of benzyl vs t-butyl phosphate protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Benzyl and t-Butyl Phosphate Protecting Groups in Drug Development

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate protecting groups is a critical decision that significantly impacts the efficiency and success of multi-step syntheses. This guide provides a detailed, objective comparison of two commonly used phosphate protecting groups: benzyl (Bn) and tert-butyl (t-Bu). The comparison is based on their stability under various conditions, orthogonality, and the specifics of their deprotection, supported by experimental data and detailed protocols.

Data Presentation: Stability and Performance Comparison

ParameterBenzyl (Bn) PhosphateTert-Butyl (t-Bu) Phosphate
Structure -O-P(O)(OR)-O-CH₂-Ph-O-P(O)(OR)-O-C(CH₃)₃
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2]Acidolysis (e.g., TFA in DCM)[2][4]
Stability to Acids Generally stable to mild acids. Cleaved by strong acids (e.g., HBr/AcOH).[2]Labile to moderate and strong acids.[2]
Stability to Bases Stable to a wide range of basic and nucleophilic reagents.[3]Stable to a wide range of basic and nucleophilic reagents.[5]
Stability to Hydrogenolysis Labile.[2]Stable.[5]
Orthogonality Orthogonal to acid-labile groups like t-butyl and Boc.[3]Orthogonal to groups removed by hydrogenolysis (e.g., Benzyl, Cbz).[5]
Key Advantages High stability to a broad range of non-reductive reagents; clean deprotection by-products (toluene).Facile cleavage under relatively mild acidic conditions; compatible with Fmoc-based strategies.[2]
Key Disadvantages Requires a specific catalyst (e.g., Pd/C) which can be poisoned by sulfur-containing compounds; not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).[2][6]Formation of a reactive t-butyl cation can lead to side reactions if not properly scavenged; not suitable for acid-sensitive substrates.[2][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and selective removal of protecting groups.

Protocol 1: Deprotection of a Benzyl-Protected Phosphate via Catalytic Hydrogenolysis

This protocol describes a standard method for the deprotection of a benzyl phosphate ester using palladium on carbon as a catalyst.[3]

Materials:

  • Benzyl-protected phosphate compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected phosphate compound in a suitable solvent (e.g., MeOH or EtOAc) in a flask appropriate for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas, typically via a balloon or from a hydrogen cylinder at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product.

Protocol 2: Deprotection of a t-Butyl-Protected Phosphate using Trifluoroacetic Acid

This protocol outlines a standard procedure for the acidic cleavage of a t-butyl phosphate ester.[4]

Materials:

  • t-Butyl-protected phosphate compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., triisopropylsilane (TIS) or water)

Procedure:

  • Dissolve the t-butyl-protected phosphate compound in DCM in a round-bottom flask.

  • If the substrate is sensitive to the t-butyl cation, add a scavenger (e.g., TIS or H₂O, typically 2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (a common mixture is 50% TFA in DCM, v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product can be purified by precipitation (e.g., with cold diethyl ether), crystallization, or chromatography.

Protocol 3: General Procedure for Evaluating Protecting Group Stability

This protocol is designed to quantitatively assess the stability of a phosphate protecting group to a specific chemical condition over time.[1]

Materials:

  • Protected phosphate compound (Benzyl or t-Butyl)

  • Chosen reagent for stability testing (e.g., 20% piperidine in DMF for base stability; 50% TFA in DCM for acid stability)

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or HPLC signal)

  • Quenching solution

  • Solvents for analysis (e.g., HPLC-grade acetonitrile and water)

Procedure:

  • Prepare a stock solution of the protected phosphate compound and an internal standard at a known concentration in a suitable solvent.

  • Initiate the stability test by adding the test reagent to the stock solution at a defined temperature (e.g., room temperature).

  • At various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching solution (e.g., a buffer to neutralize the acid or base).

  • Analyze the quenched aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantify the amount of the remaining protected phosphate compound relative to the internal standard at each time point.

  • Plot the percentage of the intact protected compound versus time to determine its stability under the tested conditions.

Visualizations

The following diagrams illustrate the deprotection mechanisms for benzyl and t-butyl phosphate esters and a general workflow for their stability comparison.

deprotection_mechanisms cluster_benzyl Benzyl Phosphate Deprotection (Hydrogenolysis) cluster_tbutyl t-Butyl Phosphate Deprotection (Acidolysis) bn_start R-O-P(O)(OR')-O-Bn bn_intermediate [Adsorbed on Pd/C surface] bn_start->bn_intermediate Adsorption bn_products R-O-P(O)(OR')-OH + Toluene bn_intermediate->bn_products Hydrogenolysis reagents_bn H₂, Pd/C reagents_bn->bn_intermediate tbu_start R-O-P(O)(OR')-O-tBu tbu_protonated R-O-P(O)(OR')-O+(H)-tBu tbu_start->tbu_protonated tbu_products R-O-P(O)(OR')-OH + Isobutylene tbu_protonated->tbu_products Elimination reagents_tbu H+ (e.g., TFA) reagents_tbu->tbu_protonated

Deprotection mechanisms for benzyl and t-butyl phosphates.

stability_workflow start Select Protected Phosphate (Benzyl or t-Butyl) prepare Prepare Stock Solution with Internal Standard start->prepare condition Define Stability Test Condition (e.g., Acid, Base, Temp) prepare->condition run_exp Initiate Reaction and Collect Aliquots over Time condition->run_exp quench Quench Reaction in Aliquots run_exp->quench analyze Analyze by HPLC or NMR quench->analyze quantify Quantify Remaining Protected Compound analyze->quantify plot Plot % Intact vs. Time quantify->plot compare Compare Stability Profiles plot->compare

Workflow for comparative stability analysis.

References

A Researcher's Guide to Selecting Fmoc-Tyr(PO3Bzl2)-OH: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis and drug development, the quality of building blocks is paramount to achieving reliable and reproducible results. Fmoc-Tyr(PO3Bzl2)-OH is a critical reagent for the synthesis of phosphotyrosine-containing peptides, which are indispensable tools for studying signal transduction pathways. This guide provides a framework for evaluating the performance of this compound from various commercial suppliers. While direct, third-party comparative experimental data is often limited, this document outlines the key quality attributes to consider and provides detailed protocols for their assessment.

Key Performance Indicators & Supplier Specifications

The quality of this compound can be assessed based on several key performance indicators. A summary of specifications, where publicly available from various suppliers, is presented below. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

Supplier/BrandPurity (HPLC)Enantiomeric PurityPhysical FormStorage ConditionsCAS Number
Supplier A (e.g., Sigma-Aldrich/AstaTech) ≥95%[1]Information not publicly availableWhite to Yellow Solid[1]Freezer, under -20°C (Inert atmosphere)[2]134150-51-9[1][3]
Supplier B (e.g., Parchem) Information not publicly availableInformation not publicly availableInformation not publicly availableInformation not publicly available134150-51-9[3]
Supplier C (e.g., Echemi/Hangzhou Go Top Peptide Biotech) ≥99.00%Information not publicly availableInformation not publicly availableInformation not publicly available134150-51-9[4]
Supplier D (e.g., MyBioSource) 0.95Information not publicly availableInformation not publicly availableInformation not publicly available134150-51-9[5]
Supplier E (e.g., Cusabio) 95%[6]Information not publicly availableLyophilized powder[6]-20°C to -80°C[6]134150-51-9[6]
Supplier F (e.g., AAPPTEC) Information not publicly availableInformation not publicly availableInformation not publicly availableInformation not publicly available191348-16-0 (for Fmoc-Tyr(HPO3Bzl)-OH)[7]
Supplier G (e.g., Novabiochem/Sigma-Aldrich) ≥95.0% (for Fmoc-Tyr(PO(OBzl)OH)-OH)[8]≥98.5% (a/a) (for Fmoc-Tyr(PO(OBzl)OH)-OH)[8]Powder15-25°C191348-16-0 (for Fmoc-Tyr(PO(OBzl)OH)-OH)

Note: The data presented is based on publicly available information and may not reflect the full range of products or current specifications. It is crucial to obtain the latest data directly from the suppliers. This compound is a derivative of phosphotyrosine, and for comparison, specifications for related compounds from some suppliers are included.

Experimental Protocols for Performance Evaluation

To rigorously compare the performance of this compound from different suppliers, the following experimental protocols are recommended.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The chemical purity of the Fmoc-amino acid is a critical factor that can significantly impact the success of peptide synthesis, potentially leading to deletion or truncated sequences[9].

Objective: To determine the purity of this compound and identify any potential impurities.

Materials:

  • This compound samples from different suppliers

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a known volume of ACN or a mixture of ACN/water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)

    • Column Temperature: 30°C

  • Analysis: Inject 10 µL of the sample solution. Record the chromatogram and integrate the peak areas.

  • Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Enantiomeric Purity by Chiral HPLC

The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have altered biological activity[10].

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound samples

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK®)

  • HPLC-grade hexane, isopropanol (IPA), and ethanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions: (These are highly column-dependent and require optimization)

    • Mobile Phase: A mixture of hexane and IPA (e.g., 90:10 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection Wavelength: 265 nm

  • Analysis: Inject the sample and a racemic standard (if available) to identify the elution order of the enantiomers.

  • Calculation: Enantiomeric Purity (%) = (Area of the L-enantiomer peak / Total area of both enantiomer peaks) x 100.

Structural Confirmation and Phosphate Group Integrity by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing moiety of the molecule, confirming the presence of the desired dibenzyl phosphate group and detecting any potential hydrolysis or side products[11][12].

Objective: To confirm the structure and assess the integrity of the phosphate protecting groups.

Materials:

  • This compound samples

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The chemical shift of the phosphorus atom in this compound should be a single peak in the expected region for a phosphotriester. The presence of other peaks could indicate impurities such as the monobenzyl or unprotected phosphate derivative.

Solubility Assessment

Poor solubility can lead to difficulties in preparing the activated amino acid solution for coupling in SPPS, potentially causing incomplete reactions.

Objective: To compare the solubility of this compound from different suppliers in common SPPS solvents.

Materials:

  • This compound samples

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer and sonicator

Procedure:

  • Add a fixed amount of solvent (e.g., 1 mL) to a vial containing a pre-weighed amount of the Fmoc-amino acid (e.g., 50 mg).

  • Vortex the mixture for a set time (e.g., 1 minute).

  • If not fully dissolved, sonicate for a set time (e.g., 5 minutes).

  • Visually inspect and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended).

  • If fully dissolved, incrementally add more of the solid until saturation is reached to determine the approximate solubility.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of performance is the efficiency of the reagent in the synthesis of a model phosphopeptide.

Objective: To evaluate the coupling efficiency and the purity of the resulting crude peptide.

Materials:

  • This compound samples

  • Solid-phase peptide synthesizer or manual synthesis vessel

  • Resin (e.g., Rink Amide resin)

  • Other required Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)[13]

  • Piperidine solution for Fmoc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC and Mass Spectrometer for peptide analysis

Procedure:

  • Synthesize a short, model phosphopeptide (e.g., Ac-Ala-Phe-Gly-pTyr-Ala-NH₂).

  • Coupling of this compound: Use a standard coupling protocol (e.g., 3-fold excess of amino acid and coupling reagents). Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove the side-chain protecting groups. The benzyl protecting groups on the phosphate are typically removed during the standard TFA cleavage[13].

  • Analysis of Crude Peptide: Analyze the crude peptide by RP-HPLC and mass spectrometry to determine the purity and confirm the correct mass of the desired phosphopeptide. Compare the purity profiles of peptides synthesized using reagents from different suppliers.

Visualizing the Context: Signaling and Experimental Workflow

To provide a better understanding of the application and evaluation process, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Ligand Ligand Ligand->RTK 1. Binding pTyr Phosphorylated Tyrosine (pTyr) Dimerization->pTyr 3. Phosphorylation SH2_Protein SH2 Domain Protein (e.g., Grb2) pTyr->SH2_Protein 4. Recruitment Downstream Downstream Signaling (e.g., Ras/MAPK pathway) SH2_Protein->Downstream 5. Signal Transduction G cluster_sourcing Sourcing & Initial Characterization cluster_synthesis Performance in Application Suppliers Procure this compound from different suppliers Purity Purity & Impurity Analysis (HPLC) Suppliers->Purity Enantiomeric Enantiomeric Purity (Chiral HPLC) Suppliers->Enantiomeric Structure Structural Confirmation (³¹P NMR) Suppliers->Structure Solubility Solubility Test (DMF, NMP) Suppliers->Solubility SPPS Solid-Phase Peptide Synthesis (Model Phosphopeptide) Purity->SPPS Enantiomeric->SPPS Structure->SPPS Solubility->SPPS Analysis Crude Peptide Analysis (HPLC, Mass Spectrometry) SPPS->Analysis Decision Select Optimal Supplier Analysis->Decision

References

A Researcher's Guide to Phosphotyrosine Peptide Synthesis: Comparing Fmoc-Tyr(PO3Bzl2)-OH and Other Key Derivatives in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in signal transduction research, the chemical synthesis of phosphotyrosine (pTyr)-containing peptides is a critical tool. These synthetic peptides are instrumental in studying protein-protein interactions, developing kinase inhibitors, and probing the intricacies of cellular signaling cascades. The choice of the protected phosphotyrosine building block in Fmoc-based solid-phase peptide synthesis (SPPS) is paramount for achieving high purity and yield. This guide provides an objective comparison of Fmoc-Tyr(PO3Bzl2)-OH with other commonly used derivatives, supported by experimental data and detailed protocols.

At the heart of many cellular communication pathways lies the reversible phosphorylation of tyrosine residues, a post-translational modification that governs a vast array of physiological and pathological processes. The ability to synthetically produce peptides with precisely incorporated phosphotyrosine allows for the detailed investigation of these pathways, which are often dysregulated in diseases such as cancer and autoimmune disorders.

Performance Comparison of Fmoc-Protected Phosphotyrosine Derivatives

The selection of a suitable Fmoc-protected phosphotyrosine derivative is a critical decision in the synthesis of phosphopeptides. The protecting groups on the phosphate moiety influence the coupling efficiency, potential side reactions, and the final deprotection strategy. Below is a comparative analysis of commonly used derivatives.

DerivativeKey AdvantagesKey DisadvantagesRecommended Coupling Reagents
This compound Good solubility; Benzyl groups are readily cleaved by standard TFA cocktails.[1]Benzyl groups are partially labile to the piperidine used for Fmoc deprotection, which can lead to side reactions.[2]HBTU, HATU, PyBOP[1]
Fmoc-Tyr(PO3tBu2)-OH High stability of the t-butyl groups to piperidine, resulting in higher purity peptides with less tyrosine-peptide contamination.[3]Requires strong acid (TFA) for complete removal, which can be harsh on sensitive peptide sequences.HBTU, HATU, PyBOP
Fmoc-Tyr(PO(OBzl)OH)-OH Most commonly used derivative; commercially available and well-documented.[2]The unprotected hydroxyl group on the phosphate can lead to side reactions and aggregation, potentially lowering yield and purity.[2]HATU, HBTU with an increased amount of DIPEA.[4]
Fmoc-Tyr(PO3H2)-OH Cost-effective; no need for phosphate deprotection steps.[3]The free phosphate group can interfere with coupling reactions, leading to lower yields and the formation of pyrophosphate adducts, especially in sequences with adjacent pTyr residues.[3][4]HATU with at least 3 equivalents of DIPEA.[4]
Fmoc-Tyr(PO(NMe2)2)-OH The fully protected phosphate prevents side reactions during coupling. Compatible with all standard coupling methods.[4]Requires a specific acid-catalyzed hydrolysis step to remove the dimethylamide groups.[4]PyBOP/DIPEA, TBTU/DIPEA, DIPCDI/HOBt.[4]

A study comparing the synthesis of two model peptides using Fmoc-Tyr(PO3tBu2)-OH, this compound, and Fmoc-Tyr(PO3H2)-OH concluded that the di-t-butyl protected derivative provided the phosphopeptides in the highest purity with the least amount of non-phosphorylated tyrosine-containing peptide contamination.[3] While Fmoc-Tyr(PO3H2)-OH is a viable option, it generally results in less pure products.[3]

Case Study: Synthesis of a STAT3 SH2 Domain-Binding Peptide

Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling. Its activation involves the phosphorylation of a specific tyrosine residue, leading to dimerization via its Src Homology 2 (SH2) domain and subsequent translocation to the nucleus to regulate gene expression.[4] Constitutive activation of STAT3 is implicated in numerous cancers, making it a prime target for therapeutic intervention.[5] Synthetic phosphopeptides that mimic the STAT3 docking sites on receptor proteins are invaluable tools for studying STAT3 signaling and for screening potential inhibitors.

Below is a detailed protocol for the manual solid-phase synthesis of a phosphopeptide designed to bind to the STAT3 SH2 domain, utilizing this compound.

Experimental Protocol: Synthesis of a STAT3-binding phosphopeptide

Peptide Sequence: Ac-pY-L-P-Q-T-V-NH2

Materials:

  • Rink Amide resin

  • This compound and other standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or HATU/DIPEA for coupling

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Acetic anhydride for N-terminal acetylation

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For each amino acid, pre-activate a 3-fold molar excess of the Fmoc-amino acid with DIC and HOBt in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Incorporation of this compound:

    • Couple this compound using the same procedure as for other amino acids. Ensure complete dissolution of the reagent.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the benzyl protecting groups from the phosphate.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final phosphopeptide by mass spectrometry and analytical RP-HPLC.

Visualizing the Role of Phosphopeptides in Signal Transduction

To understand the context in which these synthetic phosphopeptides are used, it is helpful to visualize the signaling pathways they are designed to probe. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for SPPS and a key signaling pathway involving tyrosine phosphorylation.

experimental_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_DMF Washing (DMF) Fmoc_Deprotection->Washing_DMF Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing_DMF->Coupling Repeat Repeat Cycle Coupling->Repeat for each amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

General workflow for Fmoc-based solid-phase peptide synthesis.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates Tyr705 STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Inhibitor Synthetic pTyr-Peptide (e.g., from this compound) STAT3_active->Inhibitor binding is blocked by DNA DNA STAT3_active->DNA translocates to nucleus Gene_Expression Gene Expression DNA->Gene_Expression binds to promoter Cytokine Cytokine Cytokine->Receptor

Simplified STAT3 signaling pathway and the inhibitory action of synthetic phosphopeptides.

Conclusion

The successful synthesis of phosphotyrosine-containing peptides is a cornerstone of modern signal transduction research. While several Fmoc-protected phosphotyrosine derivatives are available, each presents a unique set of advantages and challenges. This compound offers a balance of reactivity and stability, though careful consideration of potential side reactions is necessary. For syntheses demanding the highest purity, Fmoc-Tyr(PO3tBu2)-OH is often the preferred choice. The selection of the optimal building block will ultimately depend on the specific peptide sequence, the desired purity, and the scale of the synthesis. The protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions to advance their research in the complex and dynamic field of cellular signaling.

References

Safety Operating Guide

Proper Disposal of Fmoc-Tyr(PO3Bzl2)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Fmoc-Tyr(PO3Bzl2)-OH, a phosphorylated amino acid derivative commonly used in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is considered hazardous and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[2]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if there is a risk of generating dust or if working in a poorly ventilated area.Prevents inhalation of the powdered compound.[2][3]

Step-by-Step Disposal Procedures

Under no circumstances should this compound or its associated waste be disposed of down the drain or in regular solid waste streams.[2][4] All materials contaminated with this chemical must be treated as hazardous waste.

Solid Waste Disposal

This category includes unused or expired this compound powder, contaminated weighing paper, pipette tips, and other disposable labware.

  • Collection: Carefully collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Labeling: The waste container must be accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid Waste Disposal

This includes solvents used to rinse contaminated glassware and any solutions containing this compound.

  • Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the container with the full chemical name and indicate that it is a hazardous waste stream.

  • Storage: Store the liquid waste container in the designated hazardous waste accumulation area, ensuring the lid is securely fastened.

  • Disposal: Contact your institution's EHS office for proper disposal procedures for chemical liquid waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Small Spills:

    • If the spill occurs in a fume hood, cover it with an absorbent material.

    • Clean the area with a suitable solvent (e.g., soap and water).

    • Collect all cleanup materials in a labeled hazardous waste container.[4]

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Unused chemical, contaminated labware) CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid LiquidWaste Liquid Waste (Contaminated solvents, solutions) CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Spill Spill Event ContainSpill Contain and Clean Up Spill Spill->ContainSpill StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContainSpill->StoreWaste EHS Contact EHS for Pickup and Disposal StoreWaste->EHS

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Tyr(PO3Bzl2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents such as Fmoc-Tyr(PO3Bzl2)-OH are paramount for ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans for handling, and a clear disposal strategy for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical reagent that requires careful handling to minimize risks. Based on available safety data, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.[2][3][4]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne dust particles and potential splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[2][3][5]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling the powder to prevent inhalation.[4][6]Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to ensure the safe handling and weighing of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and uncluttered.

  • Confirm that all necessary PPE is available and in good condition.[2]

  • Have all required equipment ready, including a calibrated analytical balance, weighing paper or a weighing boat, a clean spatula, and appropriate containers for the weighed compound.[2]

2. Handling and Weighing:

  • Wear all required PPE before handling the chemical.[2]

  • Carefully open the container with this compound, avoiding any abrupt movements that could generate dust.[2]

  • Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper or boat on the analytical balance.[2]

  • Once the desired amount is weighed, securely close the main container.

  • Wipe the spatula and the weighing area with a damp cloth to collect any residual dust.[2]

3. Post-Handling:

  • Properly dispose of the weighing paper/boat and any contaminated cleaning materials according to the disposal plan outlined below.[2]

  • Wash hands thoroughly after handling the compound, even after wearing gloves.[7]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including unused or expired this compound, contaminated weighing paper, and cleaning materials, in a designated, clearly labeled, and sealable hazardous waste container.[3][4]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container that is leak-proof and chemically compatible.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.[2]

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

Step 3: Final Disposal

  • Arrange for the collection and final disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (within a fume hood): Cover the spill with an absorbent material. Clean the area with an appropriate solvent (e.g., soap and water). Collect all cleanup materials into a labeled hazardous waste container.[3]

  • Large Spills (or spills outside a fume hood): Evacuate the immediate laboratory area. Notify your institution's EHS department immediately.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure readiness handling Handling and Weighing in Fume Hood ppe->handling Proceed with caution cleanup Clean Work Area handling->cleanup After handling disposal Waste Disposal cleanup->disposal Collect all waste solid_waste Solid Waste Container (Unused chemical, contaminated items) disposal->solid_waste Segregate solids liquid_waste Liquid Waste Container (Solutions) disposal->liquid_waste Segregate liquids final_disposal Arrange for EHS Pickup solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.